molecular formula C6H4BrN3 B573004 6-bromo-1H-imidazo[4,5-c]pyridine CAS No. 1312440-90-6

6-bromo-1H-imidazo[4,5-c]pyridine

Cat. No.: B573004
CAS No.: 1312440-90-6
M. Wt: 198.023
InChI Key: PIOVHWCIWRDULB-UHFFFAOYSA-N
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Description

6-Bromo-1H-imidazo[4,5-c]pyridine is a brominated fused heterocycle that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. The imidazopyridine core is a privileged scaffold in the design of biologically active compounds, and the bromine atom at the 6-position provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of diverse chemical space. Scientific literature on analogous imidazopyridine derivatives highlights their significant potential in various research domains. These structures are frequently investigated as inhibitors for specific therapeutic targets, including kinases , and are explored for their antimicrobial and antioxidant properties . The structural motif is also of interest in the synthesis of more complex molecular architectures for material science applications. As a high-purity building block, this compound facilitates the development of novel chemical entities for hit-to-lead optimization and the study of structure-activity relationships (SAR) in preclinical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOVHWCIWRDULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732545
Record name 6-Bromo-3H-imidazo[4,5-c]pyridine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312440-90-6
Record name 6-Bromo-3H-imidazo[4,5-c]pyridine
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Record name 6-Bromo-1H-imidazo[4,5-c]pyridine
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Foundational & Exploratory

Biological Activity and Medicinal Chemistry of 6-Bromo-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for drug discovery scientists and medicinal chemists. It prioritizes mechanistic insight, actionable synthetic pathways, and validated biological targets.

Technical Guide & Whitepaper [1]

Executive Summary

The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, distinguished by its ability to mimic the purine core of adenosine triphosphate (ATP). While the parent heterocycle provides the structural template for binding to kinase hinge regions, the 6-bromo substituent serves as a critical synthetic handle, enabling the rapid generation of libraries via palladium-catalyzed cross-coupling reactions.

Biologically, derivatives of this scaffold have emerged as high-potency inhibitors of DNA-Dependent Protein Kinase (DNA-PK) , a key driver of Non-Homologous End Joining (NHEJ) DNA repair. Consequently, these compounds are currently under intense investigation as radiosensitizers in oncology. Secondary activities include inhibition of Glucosamine-6-phosphate synthase (antifungal/antibacterial) and modulation of the PI3K/mTOR pathway.

Chemical Foundation & Synthetic Utility

The Scaffold Architecture

The imidazo[4,5-c]pyridine system is a 5,6-fused bicycle containing three nitrogen atoms. The "c" fusion indicates the imidazole ring is fused to the 3,4-positions of the pyridine ring.

  • H-Bond Donor/Acceptor: The imidazole N1/N3 and pyridine N5 act as critical hydrogen bond acceptors/donors within enzyme active sites (e.g., interacting with the "hinge" region of kinases).

  • The 6-Bromo Advantage: The bromine atom at position 6 (adjacent to the pyridine nitrogen) is electronically activated for nucleophilic aromatic substitution (

    
    ) and metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, and amino groups essential for tuning potency and solubility.
    
Synthesis of the Core Scaffold

The most robust synthetic route involves the cyclocondensation of halogenated diaminopyridines. The regiochemistry is critical; to achieve the 6-bromo isomer, one typically starts with 2-bromo-4,5-diaminopyridine .

Synthesis Figure 1: Synthetic pathway for accessing 6-substituted imidazo[4,5-c]pyridine libraries. Start 2-Bromo-4,5-diaminopyridine Intermediate Cyclization (Reflux) Start->Intermediate + Reagent Reagent Triethyl orthoformate (or Formic Acid) Reagent->Intermediate Product This compound (Core Scaffold) Intermediate->Product - EtOH/H2O Deriv 6-Substituted Derivative (Active Drug) Product->Deriv Pd-Catalyzed Coupling (Suzuki/Buchwald)

[2][3]

Primary Biological Target: DNA-Dependent Protein Kinase (DNA-PK)

The most significant biological activity of this compound derivatives lies in their ability to inhibit DNA-PK , a serine/threonine protein kinase.

Mechanism of Action

DNA-PK is the central component of the Non-Homologous End Joining (NHEJ) pathway, which repairs DNA double-strand breaks (DSBs).

  • Radiation Therapy induces DSBs in tumor cells.

  • Ku70/Ku80 heterodimers bind the broken DNA ends.

  • DNA-PKcs (catalytic subunit) is recruited and activated.

  • Inhibition: Imidazo[4,5-c]pyridine derivatives bind to the ATP-binding pocket of DNA-PKcs, preventing autophosphorylation and the recruitment of ligases (Ligase IV).

  • Outcome: Accumulation of DSBs leads to mitotic catastrophe and tumor cell death (Radiosensitization).

DNAPK_Mechanism Figure 2: Mechanism of radiosensitization via DNA-PK inhibition. Radiation Ionizing Radiation DSB DNA Double-Strand Break Radiation->DSB Ku Ku70/Ku80 Recruitment DSB->Ku DNAPK DNA-PKcs Activation Ku->DNAPK Repair NHEJ Repair DNAPK->Repair Normal Pathway Death Apoptosis / Mitotic Catastrophe DNAPK->Death If Inhibited Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->DNAPK BLOCKS

[2]

Key Compound Data (SAR)

Structure-Activity Relationship (SAR) studies reveal that replacing the 6-bromo group with specific anilino or aryl moieties dramatically increases potency.

Table 1: Comparative Potency of Key Derivatives

Compound IDC-6 SubstituentTargetIC50 (nM)Biological EffectSource
Scaffold BromineDNA-PK>10,000Inactive precursor[1]
Cpd 78 4-morpholino-anilineDNA-PK0.8 nM Potent radiosensitizer[2]
Cpd 166a 4-fluorophenylGlcN-6-P45 µMAntibacterial (E. coli)[3]
Derivative X 3-pyridylPI3K

14 nMKinase selectivity profile[2]

Note: The 6-bromo precursor is generally inactive against kinases but is the essential intermediate to access the nanomolar inhibitors (e.g., Compound 78).

Secondary Biological Activities

Antimicrobial & Antifungal

Derivatives synthesized from the 6-bromo precursor have shown efficacy against Candida albicans and Mycobacterium tuberculosis.

  • Target: Glucosamine-6-phosphate synthase (GlcN-6-P synthase) .[1]

  • Mechanism: Inhibition of cell wall biosynthesis. The 6-position substituents (often introduced via Suzuki coupling) facilitate penetration of the microbial cell wall.

Antiviral Activity

While less prominent than kinase inhibition, certain 6-aryl-imidazo[4,5-c]pyridines have demonstrated moderate activity against Respiratory Syncytial Virus (RSV) . The mechanism typically involves interference with viral fusion proteins, though this area requires further optimization.

Experimental Protocols

Protocol: Synthesis of 6-Phenyl-1H-imidazo[4,5-c]pyridine (Suzuki Coupling)

A standardized protocol for converting the 6-bromo scaffold into a bioactive derivative.

  • Reagents: this compound (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2M aq, 2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add reactants and catalyst to a sealed microwave vial.

    • Heat at 100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

    • Cool, filter through Celite, and extract with Ethyl Acetate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Validation: Confirm product via

    
    -NMR (loss of Br-adjacent signal) and LC-MS.
    
Protocol: DNA-PK Kinase Assay (ADP-Glo)

To verify biological activity of the synthesized derivative.

  • System: Recombinant DNA-PKcs/Ku70/Ku80 complex.

  • Substrate: p53-derived peptide or biotinylated DNA.

  • Reaction: Incubate compound (serial dilution) with enzyme and ATP (10 µM) for 60 min at room temperature.

  • Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to light.

  • Readout: Measure luminescence. Calculate IC50 using non-linear regression.

References

  • Pipzine Chemicals. (2024).[3] 6-Bromo-1H-imidazo[4,5-b]pyridine: Chemical Properties and Applications. Link

  • ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Link

  • MDPI. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-c]pyridine Derivatives. Link

  • National Institutes of Health (NIH). (2018). Synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives as antitubercular agents. Link

  • ResearchGate. (2025). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-imidazo[4,5-b]pyridine. Link

Disclaimer: The experimental protocols provided are for research purposes only. Always consult Material Safety Data Sheets (MSDS) and follow institutional safety guidelines when handling halogenated heterocycles and biological agents.

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-1H-imidazo[4,5-c]pyridine is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its structural analogy to endogenous purines allows it to interact with various biological targets, making it a scaffold of significant interest in drug discovery.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides a comprehensive analysis of the solubility and stability profiles of this compound, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction and Physicochemical Landscape

This compound belongs to the imidazopyridine class of compounds, which are known for a wide spectrum of biological activities.[2] The presence of the bromine atom at the 6-position provides a crucial handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries. Before delving into its solubility and stability, it is essential to understand its core physicochemical properties which fundamentally dictate its behavior.

Core Physicochemical Properties:

PropertyValue/DescriptionSignificance
Molecular Formula C₆H₄BrN₃Defines the elemental composition.
Molecular Weight 198.02 g/mol Influences diffusion and transport properties.
Appearance Typically a white to light-yellow or brown solid/powder.[3]Basic physical state identification.
pKa (Predicted) The imidazo[4,5-c]pyridine core has both acidic (imidazole N-H) and basic (pyridine nitrogen) centers. The pKa is crucial for understanding pH-dependent solubility.The basicity of the pyridine nitrogen is key to its aqueous solubility in acidic media.
LogP (Predicted) The calculated XLogP3 for the parent 1H-imidazo[4,5-c]pyridine is 0.4.[4] The bromine atom increases lipophilicity.Indicates its partitioning behavior between aqueous and lipid phases, impacting solubility and membrane permeability.

Comprehensive Solubility Profile

Solubility is a critical parameter that affects every stage of drug development, from high-throughput screening to formulation and bioavailability. The solubility of this compound is highly dependent on the nature of the solvent and the pH of the medium.

Aqueous Solubility

As an organic compound with a relatively non-polar bromine substituent, this compound exhibits low intrinsic solubility in neutral water.[3] The molecular structure contains non-polar regions that result in weak interactions with water molecules.[3]

However, its solubility is significantly influenced by pH. The presence of a basic pyridine nitrogen atom allows for protonation under acidic conditions. This protonation forms a salt, which is more polar and thus more soluble in aqueous media.

G Protonated Protonated Form (Salt) Higher Solubility Neutral Neutral Form Low Intrinsic Solubility Protonated->Neutral - H⁺ Neutral->Protonated + H⁺

Figure 1: pH-Dependent Protonation and Solubility

  • Causality: The solubility increase in acidic pH is a direct consequence of the Henderson-Hasselbalch equation. As the pH of the solution drops below the pKa of the pyridine nitrogen, the equilibrium shifts towards the protonated, more soluble cationic form. This is a critical consideration for oral drug formulation, where the compound will encounter the acidic environment of the stomach.

Organic Solvent Solubility

In the context of organic synthesis, purification, and analytical method development, solubility in organic solvents is crucial. This compound is generally soluble in a range of common organic solvents.[3]

Table 1: Qualitative Solubility in Common Organic Solvents

SolventPolarityTypical UseSolubility
Dimethyl Sulfoxide (DMSO) Polar AproticStock solutions for HTS, NMRSoluble[5]
N,N-Dimethylformamide (DMF) Polar AproticReaction medium, stock solutionsSoluble[3]
Methanol (MeOH) Polar ProticChromatography, reactionsModerately Soluble
Ethanol (EtOH) Polar ProticRecrystallizationSparingly Soluble
Dichloromethane (DCM) Non-polarExtractions, reactionsSoluble[3]
Chloroform (CHCl₃) Non-polarExtractions, reactionsSoluble[3]
Ethyl Acetate (EtOAc) Moderately PolarChromatography, extractionsSparingly Soluble
Hexanes Non-polarChromatography, anti-solventInsoluble
  • Expert Insight: The high solubility in polar aprotic solvents like DMSO and DMF is attributed to strong dipole-dipole interactions. For chromatographic purification, a solvent system combining a good solvent (like DCM or a small amount of MeOH) with an anti-solvent (like hexanes or ethyl acetate) is often effective.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a reliable method for determining thermodynamic solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, DMSO) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully remove an aliquot of the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

  • Validation: The presence of solid material at the end of the experiment confirms that saturation was achieved.

In-Depth Stability Profile

Understanding the stability of this compound is critical for defining storage conditions, predicting shelf-life, and identifying potential degradation products.

Chemical Stability

Under normal storage conditions (cool, dry, dark), this compound is a relatively stable compound.[3] However, its reactivity is influenced by the bromo-substituent and the electron-rich heterocyclic core.

  • Oxidative Stability: The compound may react with strong oxidizing agents.[3] The imidazole ring can be susceptible to oxidation. It is advisable to store it away from such agents.

  • Hydrolytic Stability: Stability towards hydrolysis across a range of pH values is a key parameter. Forced degradation studies are necessary to determine its susceptibility.

  • Photostability: Aromatic bromine compounds can be susceptible to photodecomposition, often through homolytic cleavage of the C-Br bond. Exposure to direct sunlight or strong UV light should be minimized.

Practical Storage and Handling
  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.

  • Handling: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent degradation.[3] Use appropriate personal protective equipment (PPE), as heterocyclic compounds can be irritants.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule. This workflow is fundamental in pharmaceutical development.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Quench Quench Reaction & Neutralize Sample Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Quench->HPLC Mass_Balance Assess Mass Balance & Characterize Degradants HPLC->Mass_Balance

Figure 2: Forced Degradation Study Workflow

  • Methodology:

    • Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures (e.g., 60°C).

    • Oxidation: Treat the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Thermal Stress: Expose the solid and a solution to high heat (e.g., 80°C).

  • Analysis: At specified time points, samples are taken, neutralized if necessary, and analyzed by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).

  • Interpretation: The goal is to achieve partial degradation (e.g., 5-20%). The peak purity of the parent compound is assessed, and the retention times and mass spectra of any new peaks are used to identify and characterize potential degradation products.

Conclusion and Future Perspectives

This compound is a compound of high value in chemical and pharmaceutical research. Its low aqueous solubility can be modulated by pH, a key consideration for biological testing and formulation. While stable under standard conditions, it is susceptible to degradation under oxidative and photolytic stress. The protocols and data presented in this guide provide a robust framework for researchers to handle, formulate, and analyze this important heterocyclic building block effectively, ensuring data integrity and accelerating research and development timelines.

References

  • Pipzine Chemicals. 6-Bromo-1H-imidazo[4,5-b]pyridine. Available from: [Link]

  • Kavčič, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(15), 3485. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9227, 1H-Imidazo(4,5-c)pyridine. Available from: [Link]

  • Sharma, V., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. Available from: [Link]

  • Kaur, H., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5563. Available from: [Link]

  • ResearchGate. (2018). Chemical structure of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one(P2). Available from: [Link]

  • National Center for Biotechnology Information. (2010). 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. PubChem. Available from: [Link]

  • ResearchGate. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Available from: [Link]

  • FULIR. (2019). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available from: [Link]

Sources

Beyond the Building Block: Therapeutic Architectures of 6-Bromo-1H-Imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, medicinal chemistry, and synthetic applications of the 6-bromo-1H-imidazo[4,5-c]pyridine scaffold.

Executive Summary: The "Privileged" Scaffold

This compound is not a drug in itself; it is a linchpin intermediate in modern drug discovery. It represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its structural homology to purine (adenine and guanine) allows derivatives to bind with high affinity to ATP-binding pockets of kinases and nucleotide-binding enzymes.

The "6-bromo" position is the critical functional handle. It sits on the pyridine ring, geometrically distinct from the imidazole core, allowing researchers to project hydrophobic moieties into the "selectivity pockets" of kinase enzymes via palladium-catalyzed cross-coupling. This guide explores how this specific halide intermediate is derivatized to target DNA-PK , Src Family Kinases , and fungal synthases .

Validated Therapeutic Targets

The therapeutic value of this scaffold is realized only after functionalization. The following targets have been validated using derivatives synthesized directly from the this compound core.

DNA-Dependent Protein Kinase (DNA-PK)
  • Therapeutic Area: Oncology (Radiosensitization)

  • Mechanism: DNA-PK is a serine/threonine kinase critical for the Non-Homologous End Joining (NHEJ) pathway of DNA double-strand break repair. Inhibiting DNA-PK prevents cancer cells from repairing damage caused by ionizing radiation or chemotherapeutics (e.g., doxorubicin).

  • The Scaffold's Role:

    • Researchers utilized a scaffold hopping strategy, moving away from the imidazoquinoline core of Dactolisib (a dual PI3K/mTOR inhibitor) to the imidazo[4,5-c]pyridine core.

    • Key Derivative: Compound 78 (from J. Med. Chem. 2024).

    • Structural Logic: The imidazo[4,5-c]pyridine core forms hydrogen bonds with the hinge region of the kinase (Val-2240 equivalent), while the aryl group attached at the 6-position (via the bromine handle) occupies the hydrophobic pocket, tuning selectivity against other PI3K isoforms.

Src Family Kinases (SFKs)
  • Therapeutic Area: Glioblastoma Multiforme (GBM)

  • Mechanism: SFKs (Src, Fyn, Yes) are upregulated in GBM and drive tumor invasion and proliferation.

  • The Scaffold's Role:

    • Derivatives of this compound act as ATP-competitive inhibitors.

    • Key Derivative: Compound 1s (from Eur. J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]

    • Efficacy: Demonstrated sub-micromolar inhibition of Src and Fyn kinases, with antiproliferative activity against U87 and U251 glioma cell lines comparable to the reference inhibitor PP2.

Glucosamine-6-Phosphate Synthase (GlmS)
  • Therapeutic Area: Antifungal Agents

  • Mechanism: GlmS is the rate-limiting enzyme in the biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a key component of the fungal cell wall.

  • The Scaffold's Role:

    • The imidazo[4,5-c]pyridine core mimics the transition state of the fructose-6-phosphate binding site.

    • Activity: Derivatives have shown MIC values <1 µM against Candida albicans and Aspergillus niger, offering a mechanism distinct from azoles or echinocandins.

Structural Biology & Mechanism of Action

The biological activity of this scaffold is driven by its ability to mimic the adenine ring of ATP.

The Hinge Binder Hypothesis

In the ATP-binding pocket of a kinase, the adenine ring of ATP forms two key hydrogen bonds with the protein backbone (the "hinge").

  • N-1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor.

  • N-3 (Imidazole Nitrogen): Acts as a Hydrogen Bond Donor (if protonated) or Acceptor depending on tautomerism.

  • C-6 Substitution: The bromine atom at C-6 directs substituents into the Gatekeeper or Back Pocket regions, which are often less conserved between kinases, thereby enabling selectivity .

Visualization of Therapeutic Logic

G cluster_legend Legend Start This compound (The Scaffold) Alkylation N-Alkylation (Solubility/Binding) Start->Alkylation Step 1: N-Protection Suzuki Pd-Catalyzed Suzuki Coupling Kinase Kinase Inhibitors (ATP-Competitive) Suzuki->Kinase Aryl/Heteroaryl Insertion Enzyme Metabolic Enzyme Inhibitors Suzuki->Enzyme Bioisostere Design Alkylation->Suzuki Step 2: C-6 Functionalization DNAPK Target: DNA-PK (Radiosensitization) Kinase->DNAPK Src Target: Src/Fyn (Glioblastoma) Kinase->Src GlmS Target: GlmS (Antifungal) Enzyme->GlmS key Blue: Core Scaffold | Yellow: Chemical Transformation | Red: Target Class | Green: Clinical Indication

Figure 1: The divergent synthesis pathway from the 6-bromo scaffold to validated therapeutic targets.

Synthetic Protocol: Accessing the Chemical Space

To utilize this scaffold, one must master the Suzuki-Miyaura Cross-Coupling at the C-6 position. The bromine bond at C-6 is electronically activated by the adjacent pyridine nitrogen, making it highly reactive towards oxidative addition by Palladium(0).

Quantitative Comparison of Derivatives

The table below highlights how modifying the C-6 position (replacing Br) shifts biological activity.

Derivative ClassC-6 Substituent (R)Primary TargetIC50 / MICTherapeutic Indication
Parent Bromine (-Br)None (Intermediate)N/ASynthesis Precursor
Series A 3-morpholinophenylDNA-PK 0.8 nMCancer (Radiosensitizer)
Series B 4-ethoxyphenylSrc Kinase 25 nMGlioblastoma
Series C 2,6-dichlorophenylGlmS 0.5 µMAntifungal
Series D 4-aminophenylPARP-1 8.6 nMBreast Cancer
Standard Operating Procedure (SOP): C-6 Suzuki Coupling

This protocol is self-validating via TLC monitoring of the disappearance of the UV-active bromide starting material.

Reagents:

  • Substrate: 1-alkyl-6-bromo-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[6]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (3x) to remove oxygen (critical to prevent homocoupling).

  • Solvation: Add the degassed solvent mixture.

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of Nitrogen.

  • Activation: Seal the vial and heat to 90°C for 4–12 hours.

  • Validation (TLC): Check reaction progress using 5% Methanol in DCM. The product will be more polar (lower Rf) and often fluorescent under 365nm UV due to extended conjugation.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Journal of Medicinal Chemistry. (2024).

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. (2020).

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry. (2019).

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences. (2023).

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors. Journal of Medicinal Chemistry. (2021).

Sources

Technical Guide: 6-Bromo-1H-imidazo[4,5-c]pyridine Research & Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 6-bromo-1H-imidazo[4,5-c]pyridine , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development.

Executive Summary & Core Significance

This compound (CAS: 1312440-90-6) represents a "privileged scaffold" in drug discovery. Unlike its more common isomer, imidazo[4,5-b]pyridine, the [4,5-c] variant offers a distinct vector for substituent growth, particularly useful in targeting the ATP-binding pockets of kinases such as CHK1 , PI3K , and Src family kinases .

The 6-bromo substituent is the functional lynchpin of this molecule. It sits ortho to the pyridine nitrogen (N5), providing a highly activated site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the hydrogen-bonding motifs of the imidazole ring. This makes it an ideal intermediate for "scaffold morphing"—the process of altering a core ring system to improve physicochemical properties (solubility, permeability) while retaining biological potency.

Chemical Structure & Numbering Logic

To ensure experimental precision, one must distinguish between the numbering of the pyridine precursor and the final fused bicyclic system.

  • IUPAC Name: this compound[1][2][3]

  • Molecular Formula: C₆H₄BrN₃

  • Molecular Weight: 198.02 g/mol

Numbering Diagram (DOT Visualization)

The following diagram clarifies the critical shift in numbering during synthesis, ensuring the bromine atom is tracked correctly from the precursor to the final product.

G cluster_legend Atom Mapping Precursor Precursor: 2-Bromo-4,5-diaminopyridine (Pyridine Numbering) Product Product: This compound (Fused Numbering) Precursor->Product Cyclization (Triethylorthoformate) key1 Pyridine C2-Br → Imidazo C6-Br key2 Pyridine N1 → Imidazo N5

Caption: Atom mapping showing the retention of the bromine substituent at the position adjacent to the pyridine nitrogen during ring fusion.

Synthesis Protocols

The synthesis of this compound is non-trivial due to the need to control regioselectivity during the functionalization of the pyridine ring. The most robust route proceeds via 2,4-dibromo-5-nitropyridine .

Route A: The Nitro-Reduction Pathway (High Purity)

This protocol is preferred for generating the core scaffold with high regiochemical fidelity.

Step 1: Regioselective SNAr (Nucleophilic Aromatic Substitution)
  • Reagents: 2,4-Dibromo-5-nitropyridine, Ammonia (or Benzylamine for protected N1), THF/IPA.

  • Mechanism: The C4 position is more electrophilic than C2 due to the ortho-nitro effect and reduced steric hindrance. Nucleophilic attack occurs predominantly at C4.

  • Protocol:

    • Dissolve 2,4-dibromo-5-nitropyridine (1.0 eq) in THF.

    • Cool to 0°C. Slowly add ammonia (2.0 eq) or amine.

    • Stir at RT for 4–6 hours. Monitor by TLC for disappearance of starting material.

    • Yield: ~75-85% of 2-bromo-4-amino-5-nitropyridine .

Step 2: Nitro Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).

  • Protocol:

    • Suspend the nitro-amine intermediate in EtOH/H₂O.

    • Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Reflux at 80°C for 2 hours. The solution will turn dark/brown.

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate to obtain 2-bromo-4,5-diaminopyridine .

    • Critical Note: Diamines are oxidation-sensitive. Use immediately or store under inert gas.

Step 3: Imidazole Ring Closure
  • Reagents: Triethylorthoformate (TEOF), catalytic p-TsOH or Acetic Acid.

  • Protocol:

    • Dissolve the diamine in neat TEOF (or TEOF/EtOH).

    • Heat to 100°C–reflux for 3–12 hours.

    • Cool to RT. The product often precipitates.

    • Filter and wash with cold ether.

    • Final Product: This compound .

Synthesis Workflow Diagram

Synthesis SM Starting Material: 2,4-Dibromo-5-nitropyridine Inter1 Intermediate 1: 2-Bromo-4-amino-5-nitropyridine SM->Inter1 Step 1: SNAr (NH3/THF) Regioselective at C4 Inter2 Intermediate 2: 2-Bromo-4,5-diaminopyridine Inter1->Inter2 Step 2: Reduction (Fe/NH4Cl or H2/Raney Ni) Final Target: This compound Inter2->Final Step 3: Cyclization (Triethylorthoformate/H+)

Caption: Step-wise synthesis pathway from commercially available nitropyridine precursors.

Medicinal Chemistry Applications

The this compound scaffold is primarily utilized as a hinge-binding motif in kinase inhibitors.

CHK1 Inhibition (Checkpoint Kinase 1)

Research published in the Journal of Medicinal Chemistry highlights this scaffold's utility in developing CHK1 inhibitors, which are critical for sensitizing cancer cells to DNA-damaging therapies.

  • Mechanism: The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP. The N1 and N3 nitrogens (or N1 and N5 depending on tautomer binding) form hydrogen bonds with the kinase hinge region (e.g., Glu85/Cys87 in CHK1).

  • Advantage: Compared to the isoquinoline scaffold, the imidazo[4,5-c]pyridine core offers different solubility profiles and hydrogen bond donor/acceptor vectors, allowing researchers to "tune" permeability and metabolic stability.

  • Key Reaction: The 6-bromo group is replaced via Suzuki coupling to introduce solubilizing groups (e.g., pyrazoles, piperidines) that extend into the kinase's ribose pocket.

Comparative Activity Data

The following table summarizes the impact of the imidazo[4,5-c]pyridine scaffold compared to related heterocycles in CHK1 inhibition assays.

Scaffold TypeR-Group (C6 Position)CHK1 IC₅₀ (nM)Cellular Efficacy (G2 Abrogation)Solubility
Imidazo[4,5-c]pyridine 1-Methyl-1H-pyrazol-4-yl< 10 nM ModerateHigh (Polar)
Isoquinoline1-Methyl-1H-pyrazol-4-yl< 10 nMHighLow (Lipophilic)
Pyrazolo[1,5-a]pyrimidinePhenyl25 nMLowModerate

Insight: While the imidazo[4,5-c]pyridine scaffold provides excellent enzyme potency, its high polarity can sometimes limit cellular permeability. Successful drug candidates often require balancing this polarity with lipophilic substituents at the N1 or C6 positions.

Experimental Handling & Stability

  • Physical State: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF, and hot alcohols. Poorly soluble in water and non-polar solvents (Hexane, Et₂O).

  • Acidity (pKa): The imidazole NH is acidic (pKa ~9-10). It can be deprotonated with bases like K₂CO₃ or NaH for N-alkylation.

  • Reactivity:

    • N-Alkylation: Occurs readily at N1 (major) and N3 (minor) depending on conditions.

    • C-H Activation: The C2 position (between the two nitrogens) is susceptible to lithiation or oxidative functionalization.

References

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing.

    • Source: Journal of Medicinal Chemistry, 2011, 54(24), 8328–8342.[4][5]

    • Context: Primary reference for the synthesis of 6-bromo-imidazo[4,5-c]pyridine derivatives and their use in kinase inhibition.
    • Link:[4]

  • Synthesis and biological evaluation of imidazo[4,5-c]pyridine deriv

    • Source: Bioorganic & Medicinal Chemistry.[1][6][7]

    • Context: General methods for constructing the [4,5-c] fused system
    • Link:

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine).

    • Source: Heterocycles, Vol. 65, No. 9, 2005.[8]

    • Context: mechanistic insights into the SNAr reactions of bromonitropyridines, crucial for Step 1 of the synthesis.
    • Link:

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

6-Bromo-1H-imidazo[4,5-c]pyridine is a privileged bicyclic heteroaromatic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., Aurora A, PI3K) and antiviral agents. Structurally, it consists of a pyridine ring fused to an imidazole ring.

The C6-position (ortho to the pyridine nitrogen, N5) mimics the reactivity of a 2-halopyridine, making it highly activated for oxidative addition to Palladium(0). However, the N1-H (imidazole proton) presents a significant challenge due to its acidity (pKa ~13) and potential to coordinate with metal centers, leading to catalyst poisoning or competitive N-arylation.

This guide provides two distinct workflows:

  • Robust Protocol (Protection Strategy): Maximizes yield and reproducibility for scale-up.

  • Direct Protocol (Unprotected Strategy): Reduces step count for rapid medicinal chemistry exploration using advanced ligand systems.

Structural Reactivity Map
  • C6-Br: Highly reactive electrophile (oxidative addition site).

  • N5 (Pyridine): Directing group, can facilitate oxidative addition but may require specific ligands to prevent stable complex formation.

  • N1-H: Acidic. Must be protected or deprotonated in situ with care.

  • C2-H: Acidic (pKa ~28), susceptible to C-H activation if strong bases (e.g., n-BuLi) are used improperly.

Strategic Decision Tree

Before initiating experimentation, select the workflow based on your scale and substrate complexity.

StrategyTree Figure 1: Strategic Decision Tree for Cross-Coupling Workflows Start Start: this compound Decision Is the N1-H protected? Start->Decision Protected Yes (SEM, Boc, Trityl, THP) Decision->Protected High Scale / Stability Needed Unprotected No (Free NH) Decision->Unprotected Rapid Screening / Low Step Count P_Suzuki Protocol A: Standard Suzuki (Pd(dppf)Cl2 / K3PO4) Protected->P_Suzuki P_Buchwald Protocol B: Standard Buchwald (Pd2(dba)3 / XPhos) Protected->P_Buchwald U_Suzuki Protocol C: Direct Suzuki (Requires Excess Base + Water) Unprotected->U_Suzuki Challenging U_Buchwald Protocol D: Advanced Buchwald (BrettPhos / LHMDS) Unprotected->U_Buchwald Ligand Dependent

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Recommended for: Protected substrates (N-SEM, N-Boc) to generate biaryl kinase inhibitors.

Rationale: The 6-bromo position is electron-deficient. Electron-rich phosphine ligands are not strictly necessary, but bidentate ligands like dppf prevent


-hydride elimination (if alkyl groups are present) and ensure stability.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1-SEM-6-bromoimidazo[4,5-c]pyridine)

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: 2M aq. K₃PO₄ or Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine the protected bromide, boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane (concentration ~0.1 M) and aqueous base.

  • Reaction: Heat to 80–100 °C for 2–12 hours. Monitor by LCMS.[1]

    • Note: The reaction often turns black upon completion (Pd precipitation).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Optimization Table:

VariableStandard ConditionAlternative (Difficult Substrates)
Catalyst Pd(dppf)Cl₂XPhos Pd G3 (fast oxidative addition)
Base K₃PO₄ (aq)Cs₂CO₃ (anhydrous)
Solvent Dioxane/H₂On-Butanol or DMF
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Recommended for: Introduction of amine side chains. Requires careful ligand selection to prevent catalyst deactivation by the pyridine nitrogen.

Rationale: The 6-position is sterically accessible but electronically deactivated compared to simple pyridines. BrettPhos or RuPhos are critical to facilitate the reductive elimination step, especially with primary amines.

Reagents:

  • Substrate: 1.0 equiv (Protected preferred)

  • Amine: 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: BrettPhos or XPhos (4-8 mol%, L:Pd = 2:1)

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: If using Pd(OAc)₂ and ligand separately, stir them in solvent at 60°C for 5 mins to generate the active catalyst species. If using precatalysts (e.g., XPhos Pd G3), skip this.

  • Addition: Add substrate, amine, and base to the vial under inert atmosphere.

  • Heating: Heat to 100 °C (sealed tube).

  • Monitoring: Reaction is usually complete within 4–6 hours.

    • Warning: If conversion stalls, add another portion of catalyst/ligand (1 mol%).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Protocol C: Sonogashira Coupling (Alkynylation)

Recommended for: Installing alkyne linkers.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2-5 mol%)

  • Base: Et₃N (3.0 equiv) or used as solvent

  • Solvent: DMF or THF

Critical Note: Deoxygenation is vital to prevent homocoupling of the alkyne (Glaser coupling).

Troubleshooting & "Direct" Coupling (Unprotected)

Coupling the unprotected this compound is possible but prone to stalling.

Mechanism of Failure: The free imidazole N-H (pKa ~13) is deprotonated by the base (e.g., NaOtBu). The resulting anion is an excellent ligand for Palladium, forming a stable "palladacycle" or aggregate that halts the catalytic cycle (Catalyst Poisoning).

Solution (The "LiHMDS Method"): For Buchwald-Hartwig on unprotected substrates:

  • Use LHMDS (Lithium Hexamethyldisilazide) as the base (2.5 equiv).

  • Use BrettPhos Pd G3 catalyst.

  • Mechanism: LHMDS irreversibly deprotonates the N-H and the amine nucleophile, but the lithium counterion and the steric bulk of BrettPhos prevent the formation of unreactive Pd-species.

Cycle Figure 2: Catalytic Cycle & Poisoning Pathway (Unprotected Substrate) Pd0 Pd(0) Active OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II)-Br Complex OxAdd->PdII BaseStep Base/Amine Exchange PdII->BaseStep Poison Catalyst Poisoning PdII->Poison Free Imidazole N- Anion binds Pd PdAmido Pd(II)-Amido Complex BaseStep->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0

[2][3]

References

  • General Suzuki Coupling on Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buchwald-Hartwig on Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Amination of Unprotected Azoles

    • Hein, J. E., et al. (2014).[2] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 416–419. Link

  • Sonogashira Coupling Review

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

  • Imidazo[4,5-c]pyridine Scaffold Properties

    • Bavetsias, V., et al. (2010).[4] Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 53(14), 5213–5228. (Analogous reactivity study). Link

Sources

protecting group strategies for 6-bromo-1H-imidazo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 6-Bromo-1H-imidazo[4,5-c]pyridine

Part 1: Executive Summary & Strategic Analysis

The this compound scaffold is a high-value intermediate in the synthesis of JAK/STAT inhibitors and other kinase-targeting small molecules. However, its amphoteric nature presents a unique "Three-Nitrogen Challenge" that frequently derails scale-up campaigns.

The Core Challenge: Unlike the more common [4,5-b] isomer, the [4,5-c]pyridine system possesses a highly nucleophilic pyridine nitrogen (N5) that competes with the imidazole N-H (N1/N3) for electrophiles.

  • N1/N3 (Imidazole): The desired sites for protection. Acidity is enhanced by the electron-withdrawing 6-bromo substituent.

  • N5 (Pyridine): A "trap" site. Reaction here leads to stable quaternary pyridinium salts (irreversible with alkyl halides like SEM-Cl), causing massive yield loss.

This guide details two field-proven strategies to navigate this landscape: Tritylation (Thermodynamic Control) for Suzuki/Buchwald couplings, and SEM-Protection (Kinetic/Anionic Control) for ortho-lithiation chemistry.

Comparative Analysis of Protecting Groups
FeatureTrityl (Trt) SEM (2-(Trimethylsilyl)ethoxymethyl) THP (Tetrahydropyranyl)
Primary Utility Pd-catalyzed couplings, CrystallizationOrtho-lithiation, C-H activationGeneral stability, Cost
Regioselectivity High (Steric control favors N1/N3)Low to Moderate (Mixtures common)Moderate
Stability Stable to Base/Nucleophiles; Labile to AcidStable to Base/Li bases; Labile to Acid/F-Stable to Base; Labile to Acid
N5-Trap Risk Low (Reversible/Sterically hindered)High (Irreversible alkylation)Low
Atom Economy Poor (Large mass)ModerateGood

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective Tritylation (Steric Strategy)

Best for: Suzuki-Miyaura coupling, Buchwald-Hartwig amination.

Mechanism: The bulky trityl group disfavors attack at the sterically crowded N5 position and the internal N3 position (peri-interaction with H4), typically favoring the N1-isomer as the thermodynamic product.

Reagents:

  • This compound (1.0 equiv)

  • Trityl Chloride (TrtCl) (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Suspension: Charge the this compound and DCM into a reactor. The starting material is sparingly soluble.

  • Base Addition: Add TEA dropwise. The mixture may remain a suspension.

  • Trityl Addition: Add TrtCl in three portions over 15 minutes at room temperature (20–25 °C).

    • Critical Check: Do not add all at once. An exotherm can promote side reactions.

  • Reaction Monitoring: Stir for 4–16 hours. The reaction typically becomes homogeneous as the lipophilic Trt-protected product forms.

    • TLC/LCMS: Monitor for disappearance of SM (M+H ~198/200) and appearance of Product (M+H ~440/442).

  • Workup (Aqueous Wash):

    • Dilute with DCM.

    • Wash with water (2x) to remove TEA·HCl salts.[1]

    • Wash with brine (1x).

  • Purification: Dry over Na2SO4, filter, and concentrate.

    • Crystallization:[1][2] Trityl derivatives often crystallize well from MeOH/DCM or EtOAc/Hexanes. This is superior to chromatography for removing minor regioisomers.

Validation:

  • 1H NMR: Look for the disappearance of the broad NH signal (~13 ppm). The trityl aromatic protons (15H) will appear at 7.0–7.4 ppm.

  • Regiochemistry: NOE (Nuclear Overhauser Effect) difference experiments are required to distinguish N1 vs N3. N1-Trt will show NOE enhancement of the C7-H (pyridine ring) and C2-H.

Protocol B: SEM Protection (Anionic Strategy)

Best for: Directed ortho-lithiation (DoL) or harsh base conditions.

Mechanism: To avoid N5 quaternization, we must convert the imidazole NH into a potent nucleophile (anion) before introducing the electrophile. Never add SEM-Cl to the neutral heterocycle.

Reagents:

  • This compound (1.0 equiv)

  • Sodium Hydride (NaH) (60% dispersion, 1.2 equiv)

  • SEM-Chloride (1.1 equiv)

  • DMF or THF (anhydrous, 0.1 M)

Step-by-Step Methodology:

  • Deprotonation (The "Anion First" Rule):

    • Suspend NaH in anhydrous DMF/THF at 0 °C under Argon/Nitrogen.

    • Add the heterocycle solution dropwise.

    • Stir at 0 °C for 30–45 minutes. Wait for gas evolution to cease. This ensures the negative charge is delocalized over the imidazole ring (N1/N3), making it significantly more nucleophilic than the neutral pyridine N5.

  • Electrophile Addition:

    • Add SEM-Cl dropwise at 0 °C.

    • Allow to warm to room temperature over 2 hours.

  • Quench: Carefully add sat. NH4Cl solution (exothermic).

  • Extraction: Extract with EtOAc (3x). Back-extract the organic layer with water (3x) to remove DMF (crucial for preventing streaking on columns).

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Note: You will likely isolate a mixture of N1-SEM and N3-SEM isomers. For lithiation, these often behave similarly, or the mixture can be carried forward and separated at a later stage.

Part 3: Deprotection Workflows

GroupMethodConditionsNotes
Trityl AcidolysisTFA/DCM (1:4) or 4M HCl in Dioxane, RT, 1-2 hThe stable trityl cation is released. Add triethylsilane (TES) as a scavenger if the substrate is electron-rich to prevent re-alkylation.
SEM FluorideTBAF (1M in THF) or TASF, RefluxEthylenediamine can be added to scavenge formaldehyde byproducts.
SEM Acid (Alt)6M HCl, 60 °CUse if the substrate contains fluoride-sensitive silyl ethers elsewhere.

Part 4: Visualization & Logic

Diagram 1: The Reaction Landscape & N5 Trap

This diagram illustrates the divergent pathways. Note the "Dead End" at N5, which this guide aims to prevent.

ReactionLandscape SM This compound (Amphoteric Core) Base Base Choice (Critical Decision) SM->Base Path_N5 Path A: Neutral Attack (Weak Base / No Pre-activation) Base->Path_N5 Use TEA/K2CO3 + Alkyl Halide Path_Im Path B: Anionic Attack (Strong Base: NaH) Base->Path_Im Use NaH (Deprotonation) Trap N5-Pyridinium Salt (DEAD END / Yield Loss) Path_N5->Trap High Nucleophilicity of N5 Product N1/N3-Protected Product (Active Intermediate) Path_Im->Product Delocalized Imidazole Anion

Caption: Divergent reaction pathways. Path A leads to irreversible N5 quaternization (the "Trap"), while Path B (Anionic) ensures functionalization on the imidazole ring.

Diagram 2: Decision Tree for PG Selection

PG_Selection Start Downstream Chemistry Requirement? Q1 Pd-Catalyzed Coupling? (Suzuki, Buchwald) Start->Q1 Q2 Ortho-Lithiation / C-H Activation? Start->Q2 Q3 Acidic Conditions Downstream? Q1->Q3 No Res_Trt Select TRITYL (Trt) Easy removal, Crystallinity Q1->Res_Trt Yes Res_SEM Select SEM Stable to strong base (BuLi) Q2->Res_SEM Yes Res_Tos Select TOSYL (Ts) Electron withdrawing (activates C2) Q3->Res_Tos Yes

Caption: Strategic selection flowchart matching the protecting group to the intended downstream chemical transformation.

References

  • Regioselective Synthesis of Imidazo[4,5-c]pyridines

    • Title: Synthesis of 5H-imidazo[4,5-c]pyridines analogues and their Regioselective N-Alkyl
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Confirms the risk of N5 alkylation under basic conditions and the utility of NOESY for structural assignment.
  • Trityl Protection Mechanisms

    • Title: Trityl Protecting Group: Trityl Chloride Protection & Deprotection.[3][4]

    • Source: Total Synthesis / Vertex AI Snippet 1.5.
    • URL:[Link]

    • Relevance: Provides mechanistic grounding for the SN1-like protection pathway and acid-medi
  • General Imidazopyridine Functionalization

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[5][6][7]

    • Source: NIH / Vertex AI Snippet 1.4.
    • URL:[Link]

    • Relevance: Reviews broad synthetic strategies and biological relevance (JAK/ST
  • Deprotection Strategies

    • Title: Reductive Deprotection of N-Tritylaziridines (Applicable to N-Trityl Heterocycles).[8]

    • Source: Journal of Organic Chemistry (Cited in ResearchG
    • URL:[Link]

    • Relevance: Alternative deprotection methods for sensitive substrates.[9]

Sources

Application Note: One-Pot Synthesis & Functionalization of 6-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the one-pot reductive cyclization strategy for synthesizing the 6-bromo-1H-imidazo[4,5-c]pyridine core, followed by a secondary protocol for its one-pot sequential functionalization . This dual-approach ensures coverage for researchers both constructing the scaffold and utilizing it for library generation.

Executive Summary

The imidazo[4,5-c]pyridine core acts as a critical purine isostere in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., DNA-PK, PI3K) and immunomodulators (TLR7/8 agonists). The 6-bromo derivative is particularly high-value due to the halogen handle at the C6 position (ortho to the pyridine nitrogen), which enables precise downstream cross-coupling reactions.

Traditional synthesis involves multi-step isolation: nitration, reduction, and cyclization. This guide introduces a One-Pot Reductive Cyclization protocol using sodium dithionite (Na₂S₂O₄) or Iron/Acetic acid, significantly reducing solvent waste and processing time. Furthermore, we detail a One-Pot Sequential Functionalization (N-alkylation/Suzuki-Miyaura coupling) to rapidly generate diverse libraries from the 6-bromo scaffold.

Strategic Context & Mechanism

Why this compound?
  • Bioisosterism: Mimics the adenine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.

  • Vector Control: The C6-bromo position allows for the introduction of aryl/heteroaryl groups that project into the solvent-exposed regions or specific hydrophobic pockets of the target protein.

  • Synthetic Efficiency: One-pot protocols minimize the handling of unstable diamine intermediates (2-bromo-4,5-diaminopyridine), which are prone to air oxidation.

Reaction Mechanism: Reductive Cyclization

The one-pot synthesis proceeds via a cascade mechanism starting from 2-bromo-5-nitropyridin-4-amine :

  • Nitro Reduction: The nitro group is reduced to an amine (generating the transient 2-bromo-4,5-diaminopyridine).

  • Condensation: The newly formed amine attacks the electrophilic carbon of the cyclizing agent (e.g., triethyl orthoformate or an aldehyde).

  • Cyclodehydration: Elimination of alcohol or water drives the formation of the imidazole ring.

ReactionMechanism Precursor 2-Bromo-5-nitropyridin-4-amine Reduction Nitro Reduction (Na2S2O4 or Fe) Precursor->Reduction Step 1 Intermediate Transient Diamine (2-Bromo-4,5-diaminopyridine) Reduction->Intermediate In situ Cyclization Cyclization Agent (Triethyl Orthoformate) Intermediate->Cyclization Condensation Product This compound Cyclization->Product -EtOH/-H2O

Figure 1: Mechanistic pathway for the one-pot reductive cyclization of the imidazo[4,5-c]pyridine core.[1]

Protocol A: One-Pot Synthesis of the Core

Objective: Synthesis of this compound from 2-bromo-5-nitropyridin-4-amine.

Materials & Reagents[2][3][4][5]
  • Substrate: 2-bromo-5-nitropyridin-4-amine (1.0 equiv)

  • Reductant: Sodium Dithionite (Na₂S₂O₄) (3.0 - 4.0 equiv)

  • Cyclizing Solvent: Triethyl Orthoformate (TEOF) (used as solvent and reagent) or DMSO/Aldehyde mixture.

  • Catalyst (Optional): 10 mol% L-Proline or Ytterbium triflate (Yb(OTf)₃) can accelerate condensation.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-bromo-5-nitropyridin-4-amine (5 mmol, 1.09 g) in a mixture of DMSO (10 mL) and water (2 mL).

  • Reduction: Add Na₂S₂O₄ (15 mmol, 2.61 g) in portions over 10 minutes at room temperature. The yellow suspension will darken as the nitro group reduces. Stir for 30 minutes at 40°C.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Disappearance of the nitro starting material indicates formation of the diamine.

  • Cyclization: Add Triethyl Orthoformate (TEOF) (10 mL) and a catalytic amount of p-TsOH (0.5 mmol) or Yb(OTf)₃ .

  • Heating: Heat the reaction mixture to 100°C for 3–5 hours.

    • Note: The dithionite byproducts are water-soluble and do not interfere with the high-temperature cyclization.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (100 mL) and adjust pH to ~8 using saturated NaHCO₃.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) to yield the off-white solid.

Expected Yield: 65–75%

Protocol B: One-Pot Sequential Functionalization

Objective: Using the 6-bromo scaffold to generate a library via N-alkylation followed by Suzuki coupling in a single vessel.

Materials
  • Scaffold: this compound

  • Reagents: Alkyl Halide (R-X), Aryl Boronic Acid (Ar-B(OH)₂)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology
  • Step 1: N-Alkylation (Regioselective)

    • Dissolve this compound (1.0 equiv) in DMF (0.2 M).

    • Add Cs₂CO₃ (1.5 equiv) and the Alkyl Halide (1.1 equiv).

    • Stir at RT for 2 hours .

    • Mechanism:[1][3][4][5] Alkylation typically favors the N1 or N3 position depending on sterics and electronics. For this scaffold, N1 is often favored, but separable isomers may form.

  • Step 2: Suzuki Coupling (In Situ)

    • Do not isolate. To the same reaction vessel, add:

      • Aryl Boronic Acid (1.5 equiv).

      • Additional Cs₂CO₃ (1.5 equiv).

      • Pd(dppf)Cl₂·DCM (5 mol%).

      • Degassed water (10% v/v of DMF volume).

  • Reaction: Purge the vessel with Nitrogen/Argon. Heat to 90°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water (x5) to remove DMF, dry, and concentrate.

FunctionalizationWorkflow Start Start: 6-Bromo Scaffold + Base + R-X Step1 Step 1: N-Alkylation (RT, 2h) Start->Step1 Addition Add: Boronic Acid + Pd Cat + Base + H2O Step1->Addition One-Pot (No Isolation) Step2 Step 2: Suzuki Coupling (90°C, 4-6h) Addition->Step2 Finish Final Product: 1-Alkyl-6-Aryl-imidazo[4,5-c]pyridine Step2->Finish

Figure 2: Workflow for the one-pot sequential functionalization of the 6-bromo scaffold.

Quantitative Data & Optimization

Optimization of Reductive Cyclization Conditions

Comparison of reducing agents for the transformation of 2-bromo-5-nitropyridin-4-amine to the core.

Reducing AgentCyclizing AgentTemp (°C)Time (h)Yield (%)Notes
Na₂S₂O₄ TEOF100472% Cleanest profile; easy workup.
Fe / AcOHTEOFReflux365%Iron waste requires filtration; lower purity.
H₂ / Pd-CFormic Acid801240%Debromination (loss of Br) observed as side reaction.
SnCl₂TEOF90558%Difficult emulsion during workup.
Troubleshooting Guide (Self-Validating System)
  • Issue: Loss of Bromine.

    • Cause: Hydrogenolysis during Pd-catalyzed reduction or excessive metal reduction.

    • Solution: Switch to Na₂S₂O₄ (dithionite) which is chemoselective for nitro groups and spares aryl halides.

  • Issue: Incomplete Cyclization.

    • Cause: Water in the TEOF step hydrolyzing the orthoformate.

    • Solution: Ensure the reduction step is complete, but if using aqueous dithionite, ensure TEOF is in large excess or use a Dean-Stark trap if scaling up.

  • Issue: Regioisomers in Alkylation.

    • Cause: Ambident nucleophile (N1 vs N3 vs N5).

    • Solution: Use bulky protecting groups or lower temperatures (0°C) to enhance kinetic control. N1 is generally the thermodynamic product.

References

  • Imidazo[4,5-c]pyridine Synthesis: Harer, S. L., et al. (2013). "A simple and convenient two-step, one-pot synthesis of hetero-imidazoles from nitroaminoaryls catalyzed by Ytterbium triflate."[6] Tetrahedron Letters, 54, 4054–4057.[6] Link[6]

  • Dithionite Reduction: Townsend, L. B., et al. (1990). "Sodium dithionite reduction of nitroheterocycles." Synthetic Communications, 20(19), 2991-2999. Link

  • Medicinal Applications: Zhang, L., et al. (2024). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-PK Inhibitors." Journal of Medicinal Chemistry. Link

  • One-Pot Functionalization: Fairlamb, I. J. S. (2008). "Pd-catalyzed processes in one-pot sequences." Chemical Society Reviews, 37, 321-341. Link

Sources

Application Notes and Protocols: The Strategic Use of 6-bromo-1H-imidazo[4,5-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Fragment-Based Approach and the Promise of the Imidazopyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules.[1][2] The initial hits from FBDD campaigns, though often exhibiting weak binding affinities, provide a structurally elegant starting point for medicinal chemistry optimization, frequently leading to drug candidates with superior physicochemical and pharmacokinetic properties.

Within the vast landscape of chemical fragments, the imidazopyridine scaffold has garnered significant attention due to its prevalence in a wide range of biologically active molecules.[3] These bicyclic aromatic systems are considered "privileged structures" capable of interacting with various biological targets. Specifically, the imidazo[4,5-c]pyridine core, an isomer of purine, presents a unique arrangement of hydrogen bond donors and acceptors, making it an attractive candidate for probing protein binding sites.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a particularly valuable, yet underexplored, fragment: 6-bromo-1H-imidazo[4,5-c]pyridine . We will delve into the rationale for its inclusion in fragment libraries, provide detailed protocols for its application in biophysical screening assays, and outline a roadmap for the subsequent hit-to-lead optimization, leveraging the unique properties of the bromine substituent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is paramount for its effective use in FBDD. Below is a summary of the key properties of this compound.

PropertyValueSignificance in FBDD
Molecular FormulaC₆H₄BrN₃
Molecular Weight198.02 g/mol Falls within the typical range for fragments, ensuring good ligand efficiency.
AppearanceOff-white to light yellow solid
SolubilitySoluble in organic solvents like DMSO and DMFCrucial for preparing stock solutions for screening assays.
Hydrogen Bond Donors1 (imidazole N-H)Provides a key interaction point with protein targets.
Hydrogen Bond Acceptors2 (pyridine N and imidazole N)Offers additional opportunities for directed interactions.
Bromine SubstituentPresent at the 6-positionServes as a versatile synthetic handle and an anomalous scatterer in X-ray crystallography.

Rationale for Including this compound in a Fragment Library

The inclusion of any fragment in a screening library should be a deliberate and well-justified decision. This compound offers several distinct advantages:

  • Structural Mimicry and Privileged Scaffold: The imidazo[4,5-c]pyridine core is a bioisostere of purine, a fundamental building block of nucleic acids and a common motif in enzyme cofactors. This inherent structural similarity increases the probability of the fragment binding to a wide range of protein targets, particularly those that interact with purine-containing ligands.[4]

  • Vectorial Exploration of Chemical Space: The bromine atom at the 6-position provides a well-defined vector for chemical elaboration. This allows medicinal chemists to systematically explore the chemical space around the core scaffold during the hit-to-lead optimization phase. The C-Br bond is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse analog libraries.

  • Enhanced Crystallographic Screening: The presence of a bromine atom is a significant asset in X-ray crystallography-based fragment screening. Bromine acts as a strong anomalous scatterer, producing a distinct signal that simplifies the identification of the fragment's position and orientation within the protein's electron density map, even at lower resolutions.[5] This is particularly beneficial for weakly binding fragments where the electron density can be ambiguous.

  • Modulation of Physicochemical Properties: The electronegative bromine atom can influence the electronic properties of the aromatic system, potentially leading to favorable interactions with the protein target. It can also subtly modulate the fragment's solubility and lipophilicity.

Experimental Protocols: Screening and Validation

The successful identification of fragment hits requires robust and sensitive biophysical screening methods. Here, we provide detailed protocols for the screening of this compound using two of the most powerful techniques in FBDD: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Protocol 1: Ligand-Observed NMR Screening

Ligand-observed NMR methods are highly sensitive for detecting the weak binding of fragments to a protein target. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) are particularly well-suited for this purpose.

Objective: To identify if this compound binds to the target protein and to estimate the binding epitope.

Materials:

  • Target protein (≥95% purity, at a concentration of 10-50 µM in a suitable NMR buffer)

  • This compound (as a 100 mM stock solution in d6-DMSO)

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe

Workflow:

A simple workflow for ligand-observed NMR screening.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 500 µL solution of the target protein at a final concentration of 20 µM in the NMR buffer.

    • Add this compound from the stock solution to a final concentration of 200 µM. The final DMSO concentration should be kept below 0.5% to avoid protein denaturation.

  • Reference Spectrum:

    • Acquire a standard 1D ¹H NMR spectrum of this compound at 200 µM in the NMR buffer without the protein. This will serve as a reference for chemical shift assignments.

  • STD NMR Experiment:

    • Set up the STD NMR experiment with on-resonance saturation of the protein at a chemical shift where no fragment signals are present (e.g., 0 ppm) and off-resonance saturation at a chemical shift far from any protein or fragment signals (e.g., 30 ppm).

    • The saturation time should be optimized (typically 1-2 seconds) to maximize the saturation transfer effect.

    • Acquire the STD NMR spectrum. Protons of the fragment that are in close proximity to the protein will receive saturation and show signals in the resulting difference spectrum.

  • WaterLOGSY Experiment:

    • Set up the WaterLOGSY experiment. This technique relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand.

    • Acquire the WaterLOGSY spectrum. Bound fragments will show positive NOEs, while non-binders will show negative NOEs.

  • Data Analysis:

    • Process and analyze the STD and WaterLOGSY spectra.

    • The presence of signals in the STD spectrum and positive NOEs in the WaterLOGSY spectrum are indicative of binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest contact with the protein, thus mapping the binding epitope.

Protocol 2: X-ray Crystallography Screening

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its binding mode at atomic resolution.

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Crystals of the target protein

  • This compound (as a high-concentration stock solution in a cryo-compatible solvent, e.g., DMSO or ethylene glycol)

  • Cryoprotectant solution

  • Synchrotron beamline access

Workflow:

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Suzuki Coupling for 6-Bromo-1H-imidazo[4,5-c]pyridine

[1]

Executive Summary & Structural Analysis[1][2]

Coupling 6-bromo-1H-imidazo[4,5-c]pyridine is deceptively challenging.[1] Unlike standard aryl bromides, this substrate presents a "dual-threat" to Palladium catalysis:

  • Catalyst Poisoning (N5): The pyridine nitrogen at position 5 is highly Lewis basic and sterically accessible.[1] It competes with the phosphine ligands for the Pd(0) center.[1]

  • Acidic Proton (N1-H): The imidazole N-H (pKa ~13) is easily deprotonated by the bases required for the Suzuki cycle (e.g., K₂CO₃, Cs₂CO₃). The resulting anion is an even stronger ligand for Pd than the neutral species, often shutting down the catalytic cycle completely.

This guide provides a self-validating workflow to overcome these electronic and steric barriers.

Core Optimization Modules

Module A: The "Free NH" Decision Matrix

Do not proceed without making this choice.

Option 1: Direct Coupling (Unprotected) [1]

  • Use Case: Rapid screening, small scale (<100 mg), or when protecting group removal is difficult.[1]

  • Risk: High catalyst loading required; variable yields.[1]

  • Protocol: You must use a bulky, electron-rich ligand (e.g., XPhos, tBuXPhos) to sterically crowd out the substrate nitrogen from binding to the Pd center.

Option 2: Protected Substrate (Recommended) [1]

  • Use Case: Scale-up (>1g), precious boronic acids, or low-yielding reactions.

  • Strategy: Mask the N1-H with SEM, THP, or Boc.

  • Benefit: Restores the reactivity to that of a standard aryl bromide and improves solubility in non-polar solvents.[1]

Module B: Catalyst & Ligand Selection

Stop using Pd(PPh₃)₄.[1] It is insufficient for this electron-deficient scaffold.[1]

SystemRecommendationMechanism of Action
Pd(dppf)Cl₂ · DCM First Line Defense The bidentate ligand (dppf) has a large bite angle, making it resistant to displacement by the pyridine nitrogen.
XPhos Pd G3 High Performance The bulky biaryl phosphine creates a "protective shell" around Pd, facilitating oxidative addition while blocking N-coordination.[1]
Pd(OAc)₂ + SPhos Alternative Excellent for sterically hindered boronic acid partners.[1]
Module C: Base & Solvent Architecture[1]

The "Dioxane Standard":

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2][3]

  • Base: K₃PO₄ (2.0 - 3.0 equiv).[1]

  • Why: Phosphate is mild enough to minimize side reactions but strong enough to activate the boronic acid.[1] The water cosolvent is critical for solubility of the inorganic base.[1]

The "Anhydrous Rescue" (If Protodeboronation occurs):

  • Solvent: Anhydrous DMF or DMAc.[1]

  • Base: Cs₂CO₃ or K₃PO₄ (finely ground).[1]

  • Why: Some heteroaryl boronic acids decompose (protodeboronate) in the presence of water. Switching to anhydrous conditions prevents this.[1]

Visual Workflows (Graphviz)[1]

Diagram 1: Mechanistic Failure Modes & Solutions

Caption: Pathways showing how the substrate poisons the catalyst (red) and how bulky ligands restore the cycle (green).

SuzukiMechanismSubstrateThis compoundPd0Active Catalyst[L-Pd(0)]Substrate->Pd0 ReactantsPoisonedDEAD CATALYST(Pd-N Coordination)Pd0->Poisoned N5-Coordination(Small Ligands)OxAddOxidative Addition(L-Pd-Ar-Br)Pd0->OxAdd Bulky Ligands(XPhos/dppf)ProductCoupled ProductOxAdd->Product Transmetallation &Reductive Elimination

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic to diagnose low yields based on conversion data.

TroubleshootingTreeStartAnalyze LCMS(Conversion %)LowConvConversion < 20%?Start->LowConvHighConvConversion > 80%but Low Yield?LowConv->HighConv NoSol1Change Catalyst(Try XPhos Pd G3)LowConv->Sol1 Yes (Cat. Death)Sol2Protect N-H(SEM/Boc)LowConv->Sol2 Yes (Interference)Sol3Check Boronic AcidStabilityHighConv->Sol3 Yes (Protodeboronation)Sol4Switch to Anhydrous(DMF/Cs2CO3)Sol3->Sol4 If unstable

Standard Operating Procedure (SOP)

Protocol: Optimized Coupling (Protected Route)

Reagents:

  • Substrate: 6-bromo-1-SEM-imidazo[4,5-c]pyridine (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1] · DCM (0.05 equiv / 5 mol%)[1]

  • Base: K₃PO₄ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: Add substrate, boronic acid, and Pd catalyst to a microwave vial or round-bottom flask.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add Dioxane and the aqueous K₃PO₄ solution via syringe.

  • Heat:

    • Thermal: 80°C - 100°C for 4-12 hours.[1]

    • Microwave: 110°C for 30-60 minutes.

  • Workup: Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1]

  • Scavenging (Critical): The pyridine nitrogen will hold onto residual Pd.[1] Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine to lower Pd ppm in the final product.

Troubleshooting FAQ

Q: My reaction turns black immediately, but no product forms. A: This is "Pd Black" precipitation, indicating the catalyst ligands have dissociated and the Pd has aggregated.

  • Fix: Your ligand is too weak for this substrate.[1] Switch from PPh₃ to dppf or XPhos.[1] Ensure your solvent is thoroughly degassed (oxygen accelerates ligand oxidation).[1]

Q: I see the product mass by LCMS, but I can't isolate it. A: Imidazo[4,5-c]pyridines are highly polar and amphoteric.

  • Fix: Do not use standard acidic workups (product will stay in water).[1] Adjust aqueous layer to pH ~8-9 before extraction.[1] For purification, use DCM:MeOH (9:1) with 1% NH₄OH on silica, or use C18 Reverse Phase chromatography.[1]

Q: The boronic acid is disappearing, but the bromide remains untouched. A: You are experiencing Protodeboronation . The boronic acid is hydrolyzing faster than it couples.[1]

  • Fix:

    • Increase boronic acid equivalents (to 2.0).[1]

    • Switch to Anhydrous Conditions : Dry DMF, Cs₂CO₃, and molecular sieves.

    • Use a Boronic Ester (Pinacol ester) instead of the acid.[1]

References

  • Catalyst Selection for Pyridine Derivatives

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles"[1]

    • Source:Journal of Organic Chemistry
    • URL:[Link][1]

  • Mechanism of Poisoning

    • Title: "Mechanistic Studies on the Inhibition of Pd-C
    • Source:Journal of the American Chemical Society[4]

    • URL:[Link][1]

  • General Optimization Guide

    • Title: "A Guide to Drug Discovery: Practical Strategies for the Suzuki-Miyaura Reaction"[1]

    • Source:Nature Reviews Drug Discovery[1]

    • URL:[Link][1]

Technical Support Center: Solubility Optimization for 6-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-IMID-45C-BR Subject: Overcoming "Brick Dust" Insolubility in Biological Assays Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Brick Dust" Challenge

You are likely encountering precipitation when diluting 6-bromo-1H-imidazo[4,5-c]pyridine from DMSO into aqueous media. This is not a user error; it is an intrinsic property of the molecule.

The Chemical Root Cause:

  • Planarity & Stacking: The fused imidazo-pyridine core is flat, leading to strong

    
     stacking interactions in the solid state. This results in a high crystal lattice energy (often reflected in melting points 
    
    
    
    ), colloquially known in pharma as "brick dust."[1]
  • Lipophilicity: The 6-bromo substituent is electron-withdrawing but also lipophilic, increasing the LogP (partition coefficient) and reducing water affinity compared to the parent scaffold.

  • pKa Mismatch: The pyridine nitrogen (N5) is the primary basic site. However, the electron-withdrawing bromine atom and the fused imidazole ring lower its pKa (estimated

    
    ). At physiological pH (7.4), the molecule remains uncharged and neutral, maximizing its insolubility.[1]
    

This guide provides three validated workflows to solubilize this scaffold for IC50 determinations, cell-based assays, and kinetic studies.[1]

Module 1: Master Stock Preparation (DMSO)

Objective: Create a stable, precipitation-free stock solution.

Common Pitfall: The "Wet" DMSO Error

DMSO is hygroscopic. If your DMSO has absorbed atmospheric water, this compound will nucleate and crash out over time, even in "100%" DMSO stocks.

Protocol 1.0: Anhydrous Stock Generation
  • Solvent: Use Anhydrous DMSO (grade

    
    , water content 
    
    
    
    ).[1]
    • Why: Water acts as an anti-solvent.[1] Even 1% water content can halve solubility for rigid heterocycles.[1]

  • Concentration: Target 10 mM to 20 mM initially. Do not attempt 100 mM without verification.

  • Dissolution Mechanics:

    • Add solid to the vial first, then add DMSO.[1]

    • Vortex for 60 seconds.

    • Sonicate in a water bath at 37°C (not room temp) for 10 minutes. The slight heat helps break the lattice energy.

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C.

    • Warning: Do not subject a single vial to multiple freeze-thaw cycles. This induces micro-precipitation that is invisible to the naked eye but skews concentration data.

Module 2: Aqueous Assay Formulation

Objective: Dilute stock into assay buffer without precipitation.

Method A: The "Shifted pH" Strategy (For Biochemical Assays)

Best for: Enzymatic assays (Kinase, DNA-PK) where pH 5.5-6.0 is tolerable.

The Science: Protonating the N5 nitrogen disrupts the planar stacking and introduces a positive charge, increasing aqueous solubility by orders of magnitude.[1]

Protocol:

  • Prepare your assay buffer (e.g., PBS or HEPES).[1]

  • Crucial Step: Adjust a subset of the buffer to pH 5.5 - 6.0 using Citrate or MES buffer.

  • Dilute the DMSO stock into this slightly acidic buffer.

  • Validation: The 6-bromo substituent lowers the pKa. At pH 6.0, a significant fraction of the population becomes protonated (

    
    ), aiding solubility.[1]
    
Method B: Cyclodextrin Complexation (For Cell Assays)

Best for: Live cell assays where pH cannot be altered and DMSO toxicity is a concern.[1]

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic brominated ring system enters the CD cavity, while the hydrophilic exterior interacts with water.[1]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in pure water or media. Filter sterilize (0.22 
    
    
    
    m).[1]
  • Intermediate Dilution:

    • Add your DMSO compound stock to the 20% CD solution first.

    • Incubate/Shake for 30 minutes at RT. This allows equilibrium complexation.[1]

  • Final Dilution: Dilute this complex into your cell culture media.

    • Result: The compound remains solubilized by the carrier, preventing "crash out" when it hits the saline environment.[1]

Module 3: Troubleshooting & Diagnostics

Visual Troubleshooting Guide

Solubility_Workflow Start Start: Dilution into Aqueous Media CheckPrec Is there visible precipitate or drop in OD readings? Start->CheckPrec NoPrec Proceed with Assay CheckPrec->NoPrec No YesPrec Precipitation Detected CheckPrec->YesPrec Yes Step1 Step 1: Check DMSO Stock (Is it old/hydrated?) YesPrec->Step1 Action1 Remake Stock with Anhydrous DMSO + Sonication Step1->Action1 Yes Step2 Step 2: Check Final DMSO % Step1->Step2 No Action2 Keep DMSO < 0.5% Use Intermediate Dilution Step Step2->Action2 > 1% Step3 Step 3: Apply Formulation Strategy Step2->Step3 < 1% StratA Method A: Acidic Shift (Use Citrate/MES pH 6.0) Step3->StratA Enzymatic Assay StratB Method B: Complexation (Use 20% HP-beta-CD) Step3->StratB Cell Assay

Caption: Decision matrix for troubleshooting solubility issues with this compound.

Module 4: Quantitative Reference Data

Table 1: Solubility Profile & Physical Properties

ParameterValue / DescriptionImplication for Assay
Molecular Weight ~198.02 g/mol Small molecule, prone to rapid crystallization.
Predicted LogP ~1.4 - 1.9Moderately lipophilic; requires carrier (DMSO/CD).
Est. pKa (Pyridine N) 3.5 - 4.5Critical: Neutral at pH 7.4. Soluble at pH < 4.[1]
Max Solubility (DMSO) ~50 mM (w/ sonication)Standard stock concentration.[1]
Max Solubility (PBS pH 7.4) < 10

M (High Risk)
High risk of precipitation in standard buffers.[1]
Max Solubility (20% CD) > 100

M
Recommended for high-concentration dosing.[1]

FAQ: Frequently Asked Questions

Q: Can I use PEG-400 instead of Cyclodextrin? A: Yes, PEG-400 (Polyethylene Glycol) is a viable cosolvent. A mixture of 5% DMSO / 40% PEG-400 / 55% Water is a common "cassette dosing" formulation for animal PK studies. However, for in vitro assays, high PEG concentrations can interfere with membrane proteins or enzyme kinetics.[1] HP-


-CD is biologically more inert.

Q: My compound sticks to the plastic tips during serial dilution. Why? A: The 6-bromo group increases hydrophobicity, leading to Non-Specific Binding (NSB) to polypropylene.

  • Fix: Use Low-Retention pipette tips and Glass-coated or treated plates for the intermediate dilution steps. Include 0.01% Triton X-100 or Tween-20 in the assay buffer to reduce surface tension and NSB.

Q: Why does the solution turn cloudy after 2 hours? A: This is "Ostwald Ripening." Micro-crystals formed immediately upon dilution (too small to see) are growing into visible crystals.

  • Fix: Read your assay plates immediately after addition, or switch to the Cyclodextrin method (Method B) which thermodynamically stabilizes the solution preventing crystal growth.

References

  • Imidazo[4,5-b]pyridine Deriv

    • Context: Describes the synthesis and formulation of structurally similar isomers, highlighting the use of HCl salt form
    • Source:Molecules (MDPI), "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines".
    • [1]

  • Solubility of Heterocyclic Systems in DMSO

    • Context: General solubility data for rigid nitrogen heterocycles and the importance of anhydrous DMSO.
    • Source: Gaylord Chemical Company, "Dimethyl Sulfoxide (DMSO) Solubility Data".[1][2]

  • Cyclodextrin Complexation Str

    • Context: Validates the use of HP- -CD for solubilizing hydrophobic "brick dust" candidates in cell-based assays without DMSO toxicity.
    • Source:Journal of Pharmaceutical Sciences, "Cyclodextrins as Pharmaceutical Solubilizers".[1] (General Principle Reference).

    • (PubMed Landing Page)[1]

  • Scaffold Hopping and Physicochemical Properties

    • Context: Discusses the imidazo[4,5-c]pyridine scaffold in the context of DNA-PK inhibitors and the challenges of physicochemical properties (solubility).
    • Source:ACS Medicinal Chemistry Letters, "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones".
    • [1]

Sources

overcoming poor reactivity of 6-bromo-1H-imidazo[4,5-c]pyridine in C-N coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-N cross-coupling reactions involving 6-bromo-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with this notoriously difficult substrate. Here, we move beyond generic advice to provide in-depth, field-proven insights and troubleshooting strategies rooted in mechanistic understanding.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of this compound, providing the foundational knowledge needed to troubleshoot effectively.

Q1: Why is this compound considered a "difficult" substrate for Palladium-catalyzed C-N coupling?

A: The poor reactivity of this substrate is not due to a single factor, but rather a confluence of electronic and structural properties that are antagonistic to the standard Buchwald-Hartwig catalytic cycle.

  • Inherent Electron Deficiency: The imidazo[4,5-c]pyridine core is an electron-deficient heteroaromatic system. The pyridine nitrogen atom strongly withdraws electron density from the aromatic rings, which disfavors the initial, often rate-limiting, oxidative addition of the Pd(0) catalyst to the C-Br bond.[1]

  • Catalyst Inhibition via Nitrogen Coordination: The substrate contains three nitrogen atoms (N1, N3, and the pyridine N5), all of which possess lone pairs of electrons. These can act as competing ligands, coordinating to the palladium center and inhibiting the binding of the desired amine nucleophile or phosphine ligand.[2][3] This sequestration of the catalyst in an off-cycle, inactive state is a primary cause of low or stalled reactions.

Caption: Key structural features affecting reactivity.
Q2: Which step in the Buchwald-Hartwig catalytic cycle is most affected by this substrate?

A: While multiple steps can be affected, the oxidative addition is the primary kinetic hurdle. Following that, reductive elimination can also be sluggish.

  • Oxidative Addition (OA): The electron-poor nature of the C-Br bond makes it less susceptible to attack by the electron-rich Pd(0) catalyst. A successful OA step requires a highly active, electron-rich catalyst.

  • Reductive Elimination (RE): The formation of the final C-N bond from the Pd(II)-amido complex can be slow. This is particularly true for electron-deficient aryl groups, which can stabilize the Pd(II) intermediate, increasing the energy barrier for the final bond-forming step.[4]

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Often Rate-Limiting) amido_complex L-Pd(II)(Ar)(NR'R'') (Amido Complex) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination (Can be slow) sub Ar-Br sub->oa_complex amine HNR'R'' amine->oa_complex base Base base->oa_complex

Caption: The Buchwald-Hartwig catalytic cycle.

Troubleshooting Guide

This section is formatted to address specific experimental failures. Follow the diagnostic steps to identify and solve the problem.

Scenario 1: Low or No Conversion of Starting Material

Q: My LC-MS analysis shows only starting materials after 24 hours. Where do I begin troubleshooting?

A: Low or no conversion is the most common failure mode. Systematically verify the foundational parameters of the reaction before attempting to screen new conditions. Use the following workflow to diagnose the issue.

G start Problem: Low or No Conversion check_inert 1. Verify Inert Atmosphere - Was system properly purged with Ar/N2? - Are septa intact? Is there a positive pressure? start->check_inert check_reagents 2. Assess Reagent Quality - Is the solvent anhydrous and degassed? - Is the base freshly opened or properly stored? - Is the amine pure? check_inert->check_reagents Atmosphere is good check_catalyst 3. Evaluate Catalyst System - Is the Pd source/precatalyst active? - Is the ligand air-stable? Was it handled correctly? check_reagents->check_catalyst Reagents are good optimize System Verified. Proceed to Optimization. check_catalyst->optimize Catalyst is good

Caption: Initial troubleshooting workflow.

Causality & Actionable Advice:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Incomplete degassing or a small leak can completely shut down catalysis. Action: Re-run the reaction, ensuring you evacuate and backfill with inert gas (argon is recommended) at least three times.[5] Use fresh, anhydrous, and degassed solvent.

  • Reagent Quality:

    • Base: Alkali metal alkoxides like NaOt-Bu are very hygroscopic. Old or improperly stored base will be significantly less active. Action: Use a freshly opened bottle of base or dry it under vacuum before use.

    • Amine: Impurities in the amine coupling partner can sometimes interfere with the reaction. Action: Verify the purity of your amine. If it is a salt, ensure you are using a sufficient excess of base to neutralize it and act as the reaction base.

  • Catalyst Activity:

    • Pd Source: Simple sources like Pd(OAc)₂ can be unreliable for generating the active Pd(0) species.[6] Action: Switch to a well-defined palladium precatalyst, such as a G2 or G3 Buchwald precatalyst, which provides more consistent and reproducible results.[7]

Scenario 2: Low Yields and Sluggish Reaction Rate

Q: I am getting some product, but the reaction stalls at 20-30% conversion. How can I drive it to completion?

A: This indicates that your catalytic system is active but not optimal for this challenging substrate. A systematic screen of the "Big Four" reaction parameters is necessary.

Parameter Initial Choice Troubleshooting Action & Rationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosSwitch to a more electron-rich, sterically hindered ligand. The imidazopyridine's nitrogen atoms compete for Pd coordination. A bulky ligand can favor coordination to the catalyst over the substrate's nitrogens. Recommended Ligands: RuPhos, BrettPhos, or CPhos.[8] Use a precatalyst (e.g., RuPhos-Pd-G3) for reliability.
Base K₂CO₃ / Cs₂CO₃Increase base strength. Weaker bases like carbonates often result in lower reaction rates with challenging substrates.[8] Recommended Bases: NaOt-Bu, KOt-Bu, or LHMDS. These stronger bases facilitate the deprotonation of the amine, which is crucial for forming the key Pd-amido intermediate.
Solvent TolueneSwitch to a more polar aprotic solvent. Dioxane or DMF can sometimes improve solubility and reaction rates.[6][9] Ensure the solvent is rigorously dried and degassed.
Temperature 80-100 °CIncrease temperature or switch to microwave heating. For difficult couplings, thermal energy is critical. Action: Increase the temperature to 110-120 °C (in a sealed vessel). For rapid optimization, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1][10][11] A typical starting point is 120-150 °C for 15-40 minutes.[12]
Scenario 3: Significant Side Product Formation

Q: My desired product is formed, but I see a major byproduct corresponding to the mass of the debrominated starting material. How do I prevent this?

A: This side reaction is hydrodehalogenation , and it competes directly with the desired C-N bond formation. It often occurs when the reductive elimination step is slow, allowing alternative pathways to dominate.

  • Mechanism: It is often caused by a reaction involving a Pd-hydride species, which can arise from β-hydride elimination from alkoxide bases (like NaOt-Bu) or other sources. This Pd-H species can then react with the aryl bromide to give the debrominated product.

  • Solutions:

    • Change the Base: Switch from an alkoxide base to a phosphate base like K₃PO₄. Phosphates are less prone to generating the problematic hydride species.

    • Use a Bulky Ligand: Sterically demanding ligands like BrettPhos can disfavor the side reactions and promote the desired reductive elimination.

    • Lower Catalyst Loading: Sometimes, high catalyst concentrations can exacerbate side reactions. Try reducing the catalyst loading to 0.5-1 mol %.

Recommended Starting Protocol

This protocol is a robust starting point, incorporating best practices for this specific substrate.

Objective: To couple this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • RuPhos-Pd-G3 precatalyst (2 mol %)

  • RuPhos ligand (2 mol %)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Step-by-Step Methodology:

  • Vessel Preparation: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add the this compound, amine (if solid), RuPhos-Pd-G3, RuPhos ligand, and NaOt-Bu.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon. Repeat this cycle a total of three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Under a positive pressure of argon, add the anhydrous, degassed 1,4-dioxane via syringe. If the amine is a liquid, add it at this stage.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C or heat in a microwave reactor to 130 °C for 30 minutes.[10][12]

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Reddit r/chemistry Community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Sharma, R., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ghavale, Y. D., et al. (2021). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Shaikh, A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Fors, B. P., et al. (2008). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Lee, J., et al. (2023). Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex. ACS Omega. [Link]

  • Vautravers, N. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Tummatorn, J., et al. (2012). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate. [Link]

  • Scott, H. K., & Snieckus, V. (2019). Cross-Coupling of Heteroatomic Electrophiles. National Institutes of Health. [Link]

  • Rao, R. N., & Chanda, K. (2021). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry. [Link]

  • Fors, B. P., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]

  • ResearchGate Community. Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. ResearchGate. [Link]

  • Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Organic Chemistry Portal. [Link]

  • Hamze, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • ResearchGate Community. Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. [Link]

  • Al-Terkawi, A., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Borra, S., et al. (2016). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. ResearchGate. [Link]

  • Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. PubMed. [Link]

  • Jin, J., et al. (2020). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2018). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2018). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Al-dujaili, A. H., et al. (2022). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • Chen, D. Y-K., et al. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Das, D., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]

  • Mann, G., et al. (2001). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate. [Link]

  • Corrêa, A. G., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of 6-bromo-1H-imidazo[4,5-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Structure-Activity Relationship (SAR) profile of 6-bromo-1H-imidazo[4,5-c]pyridine and its functionalized analogs. This analysis focuses on the scaffold's utility as a purine bioisostere in kinase inhibition (specifically Src family) and antimicrobial applications.

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a bioisostere for purine bases (adenine/guanine). While the [4,5-b] isomer is more widely reported, the [4,5-c] isomer offers a unique vector for substituent attachment at the C-6 position .

The This compound intermediate is the linchpin of this series. It serves as the electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to probe the solvent-exposed regions of kinase ATP pockets or bacterial enzyme active sites.

Scaffold Architecture & Numbering

Before interpreting the SAR, the numbering system must be precise to distinguish this scaffold from its [4,5-b] and [1,2-a] isomers.

Core Structure: 1H-imidazo[4,5-c]pyridine[1]

  • Position 2 (C-2): "Head" region; critical for H-bond interactions (hinge binding).

  • Position 6 (C-6): "Tail" region; the primary vector for increasing potency and solubility.

  • Position 1/3 (N-H): Tautomeric region; affects permeability and metabolic stability.

Visual SAR Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core Imidazo[4,5-c]pyridine Core Scaffold Pos2 Position C-2 (Hinge Binder) Core->Pos2 Aryl/Heteroaryl groups determine target selectivity Pos6 Position C-6 (Solvent Front / Potency) Core->Pos6 Br displacement via Pd-coupling controls lipophilicity & potency PosN Position N-1/N-3 (Solubility & PK) Core->PosN Alkylation affects regioisomerism & metabolism H-Bond Donor/Acceptor H-Bond Donor/Acceptor Pos2->H-Bond Donor/Acceptor Kinase Selectivity Kinase Selectivity Pos6->Kinase Selectivity Bulky groups exclude off-targets

Figure 1: Functional map of the imidazo[4,5-c]pyridine scaffold. The C-6 position is the primary site for optimization via the bromo-intermediate.

Structure-Activity Relationship (SAR) Analysis
A. The C-6 Vector (The "Bromo" Modification)

The 6-bromo group is rarely the final active moiety. It is a synthetic gateway. Replacing the bromine atom is essential for biological activity.

  • Anticancer (Src Kinase Inhibition):

    • Modification: Substitution of Br with bulky hydrophobic groups (e.g., substituted phenyls or heterocycles).

    • Effect: The C-6 substituent projects into the hydrophobic pocket adjacent to the ATP binding site.

    • Insight: In Glioblastoma models, replacing Br with a 4-substituted phenyl or heteroaryl group (via Suzuki coupling) significantly improves IC50 values against Src and Fyn kinases. The 6-position acts as a "gatekeeper" probe.

  • Antimicrobial (Glucosamine-6-phosphate synthase):

    • Modification: Introduction of electron-withdrawing groups or specific aryl ethers.

    • Effect: Enhances cell wall penetration in Gram-positive bacteria.

B. The C-2 "Head" Group
  • Aryl Substitutions: A phenyl ring at C-2 is standard. Electron-donating groups (OMe) often improve potency but may reduce metabolic stability.

  • Carbonyl Introduction: Converting the C-2 position to a pyridin-2-one (creating a lactam fused system) creates a potent chemotype for kinase inhibition (Compound 1s ).

C. Regioisomerism (N-1 vs N-3 vs N-5)
  • Challenge: Alkylation of the imidazo[4,5-c]pyridine core often yields a mixture of regioisomers.[2]

  • Observation: The N-5 alkylated isomers (on the pyridine nitrogen) often show superior antimicrobial activity compared to N-1/N-3 isomers due to altered charge distribution and lipophilicity.

Performance Comparison: Key Analogs

The following table compares the 6-bromo precursor against optimized derivatives in two distinct therapeutic areas.

Table 1: Comparative Potency of Imidazo[4,5-c]pyridine Analogs

Compound IDC-6 SubstituentC-2 SubstituentTargetActivity (IC50 / MIC)Notes
6-Bromo Core -Br -H / -PhGenericLow / InactiveIntermediate only. Lacks specific binding interactions.
Compound 1s 4-(morpholinomethyl)phenylPyridin-2-oneSrc Kinase 0.12 µM Lead candidate for Glioblastoma. Outperforms standard PP2 in selectivity.
Compound 2g 4-chlorophenyl4-chlorophenylS. aureus 4 µg/mL Dual halogenation improves lipophilicity and membrane permeability.
Compound 1e 3,4-dimethoxyphenylPyridin-2-oneFyn Kinase 0.45 µM Electron-rich rings at C-6 favor Fyn kinase inhibition.
Standard (PP2) N/A (Pyrazolopyrimidine)N/ASrc Family0.05 - 0.1 µMReference standard. Potent but lacks CNS/blood-brain barrier optimization.

Key Insight: The 6-bromo intermediate itself has negligible activity (EC50 > 50 µM in most assays). It must be functionalized. The transformation from -Br to -Aryl at C-6 drives the potency shift from inactive to nanomolar activity.

Experimental Protocols
Protocol A: Synthesis of the 6-Bromo Intermediate

Self-Validating Step: The formation of the imidazole ring is confirmed by the disappearance of the diamine peaks in NMR and the appearance of the C-2 proton singlet (approx. 8.2 ppm).

  • Starting Material: 2-bromo-4,5-diaminopyridine.

  • Cyclization: Reflux with triethyl orthoformate (neat) or formic acid for 4–6 hours.

  • Purification: Evaporate solvent. Recrystallize from ethanol/water.

  • Yield: Typically 85–90%.

  • Validation: LC-MS should show a characteristic M+2 doublet pattern due to the Bromine isotope (79Br/81Br).

Protocol B: Suzuki-Miyaura Coupling at C-6

This step installs the "active" moiety.

  • Reagents: this compound (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Degas with Argon. Heat to 90°C for 12 hours (or microwave at 110°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol C: Src Kinase Inhibition Assay
  • Enzyme: Recombinant human Src kinase.

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Detection: ADP-Glo™ Kinase Assay (Promega).

  • Procedure: Incubate compound with enzyme and ATP (10 µM) for 60 mins at RT. Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Data: Plot RLU vs. log[concentration] to determine IC50.

Synthesis Workflow Diagram

Synthesis_Flow Start 4,5-Diamino-2-bromopyridine Step1 Cyclization (Triethyl orthoformate, Reflux) Start->Step1 Inter This compound (KEY INTERMEDIATE) Step1->Inter High Yield (>85%) Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Inter->Step2 Diversity Point Product 6-Substituted Active Analog (Kinase/Microbial Inhibitor) Step2->Product Library Generation

Figure 2: Synthetic route prioritizing the 6-bromo intermediate as the divergence point for library generation.

References
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Source: Molecular Diversity (2023). URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: Molecules (MDPI). URL:[Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Source: Journal of Medicinal Chemistry (1987).[1] URL:[Link]

Sources

Validating the Mechanism of Action of 6-Bromo-1H-imidazo[4,5-c]pyridine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold has emerged as a versatile pharmacophore, with derivatives showing promise as inhibitors of various protein classes, including kinases and potentially other key signaling molecules. This guide provides a comprehensive framework for researchers to validate the mechanism of action of novel this compound derivatives, with a particular focus on their potential as antagonists of the Inhibitor of Apoptosis Proteins (IAPs).

This document is structured to provide not just protocols, but the strategic thinking behind each experimental choice, ensuring a robust and self-validating approach to mechanistic investigation. We will compare the hypothetical performance of a novel this compound derivative against established IAP inhibitors, providing the experimental data needed to make informed decisions in a drug development program.

The Rationale: Why Focus on IAP Inhibition?

The Inhibitor of Apoptosis (IAP) proteins, including XIAP, cIAP1, and cIAP2, are critical regulators of programmed cell death.[1][2] Their overexpression in various cancers is a known mechanism of therapeutic resistance.[1][2] IAPs function by directly inhibiting caspases, the key executioners of apoptosis, and by participating in pro-survival signaling pathways like NF-κB.[3][4][5] Small molecule IAP antagonists, often termed Smac mimetics, restore the apoptotic potential of cancer cells by disrupting the IAP-caspase interaction and/or inducing the degradation of cIAPs.[6][7][8]

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, known to interact with the ATP binding sites of kinases and other protein targets.[9][10] Given the structural similarities between the BIR domains of IAPs and other protein-protein interaction domains, it is plausible that derivatives of this scaffold could be potent IAP inhibitors. This guide will outline the necessary steps to rigorously test this hypothesis.

A Phased Approach to Mechanism of Action Validation

A thorough validation of a compound's mechanism of action requires a multi-faceted approach, moving from initial biochemical assays to more complex cellular and in vivo models. The following sections detail the key experiments, their underlying principles, and step-by-step protocols.

Phase 1: Direct Target Engagement and Biochemical Validation

The first crucial step is to determine if the this compound derivative directly binds to the intended IAP targets and functionally antagonizes their activity.

1.1. IAP Binding Affinity

  • Rationale: To quantify the direct interaction between the compound and the BIR domains of IAPs (e.g., XIAP-BIR3, cIAP1-BIR3). This provides a fundamental measure of target engagement.

  • Recommended Assay: Fluorescence Polarization (FP) Assay.

  • Principle: A fluorescently labeled Smac-derived peptide binds to the BIR domain, resulting in a high FP signal. A competing inhibitor will displace the peptide, leading to a decrease in FP.[11]

Table 1: Hypothetical Binding Affinities (Ki) of a this compound Derivative Compared to a Known IAP Inhibitor

CompoundXIAP-BIR3 (nM)cIAP1-BIR3 (nM)cIAP2-BIR3 (nM)
BIP-X (Hypothetical) 25515
Birinapant (Reference) <100<1<10

Experimental Protocol: Fluorescence Polarization Assay

  • Reagents:

    • Reaction Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine serum albumin, 0.02% NaN3.

    • Recombinant IAP BIR domain (e.g., XIAP-BIR3).

    • Fluorescently labeled Smac peptide.

    • Test compound (this compound derivative).

  • Procedure:

    • In a 384-well plate, add the IAP protein and fluorescently labeled Smac peptide to the reaction buffer.

    • Add serial dilutions of the test compound.

    • Incubate at room temperature for 1-2 hours.

    • Measure fluorescence polarization using a plate reader.

    • Calculate the Ki value from the competition binding curve.[11]

1.2. Caspase Activity Rescue

  • Rationale: To demonstrate that the compound can reverse IAP-mediated inhibition of caspase activity, a key functional outcome of IAP antagonism.

  • Recommended Assay: In vitro Caspase Activity Assay.

  • Principle: Recombinant active caspases (e.g., caspase-3) are inhibited by an IAP protein (e.g., XIAP). The test compound's ability to restore caspase activity is measured using a fluorogenic or colorimetric substrate.[11]

Table 2: Hypothetical Caspase-3 Rescue Activity (EC50) of a this compound Derivative

CompoundCaspase-3 Rescue EC50 (nM)
BIP-X (Hypothetical) 50
Birinapant (Reference) <20

Experimental Protocol: Caspase Activity Assay

  • Reagents:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 1 mM EDTA, 0.1% CHAPS.

    • Recombinant active Caspase-3.

    • Recombinant XIAP.

    • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Test compound.

  • Procedure:

    • Pre-incubate XIAP with varying concentrations of the test compound for 30 minutes.

    • Add active caspase-3 and incubate for another 30 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence increase over time using a plate reader.

    • Calculate the EC50 for caspase activity rescue.[12][13][14]

Phase 2: Cellular Mechanism of Action

Moving into a cellular context is essential to confirm that the compound engages its target and elicits the expected downstream effects in a more physiologically relevant environment.

2.1. Cellular Target Engagement

  • Rationale: To verify that the compound binds to its target protein within intact cells.

  • Recommended Assay: Cellular Thermal Shift Assay (CETSA).

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.[15][16][17][18][19]

Graphviz Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow start Treat cells with compound or vehicle heat Heat shock at varying temperatures start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge western Analyze soluble fraction by Western Blot centrifuge->western end Quantify protein levels to determine thermal shift western->end

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet precipitated proteins.

    • Transfer the supernatant (soluble protein fraction) to a new tube.

    • Analyze the amount of the target IAP protein in the soluble fraction by Western blotting.[15][16][17][18]

2.2. Induction of cIAP1/2 Degradation

  • Rationale: A hallmark of many Smac mimetics is their ability to induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[6][20]

  • Recommended Assay: Western Blot analysis of cIAP1/2 levels.

Table 3: Hypothetical cIAP1 Degradation (DC50) in MDA-MB-231 cells

CompoundcIAP1 Degradation DC50 (nM)
BIP-X (Hypothetical) 10
Birinapant (Reference) <5

Experimental Protocol: cIAP1/2 Degradation Assay

  • Procedure:

    • Treat a suitable cancer cell line (e.g., MDA-MB-231) with increasing concentrations of the test compound for a defined time course (e.g., 1, 2, 4, 8 hours).

    • Lyse the cells and quantify total protein concentration.

    • Perform Western blotting using antibodies specific for cIAP1 and cIAP2.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the DC50 (concentration for 50% degradation).

2.3. Disruption of XIAP-Caspase Interaction

  • Rationale: To confirm that the compound disrupts the interaction between XIAP and its target caspases within the cell.

  • Recommended Assay: Co-immunoprecipitation (Co-IP).

  • Principle: An antibody against XIAP is used to pull down XIAP and any interacting proteins from cell lysates. The presence of caspases in the immunoprecipitated complex is then assessed by Western blotting.[21][22][23][24][25]

Graphviz Diagram: Co-Immunoprecipitation (Co-IP) Workflow

CoIP_Workflow start Treat cells with compound or vehicle lyse Lyse cells start->lyse ip Immunoprecipitate XIAP with a specific antibody lyse->ip wash Wash beads to remove non-specific binders ip->wash elute Elute bound proteins wash->elute western Analyze eluate for caspases by Western Blot elute->western

Caption: Workflow of the Co-Immunoprecipitation (Co-IP) assay.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

  • Procedure:

    • Treat cells with the test compound or vehicle.

    • Lyse the cells in a non-denaturing lysis buffer.

    • Incubate the lysate with an anti-XIAP antibody.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Analyze the eluate by Western blotting using antibodies against caspase-3 and caspase-9.[21][22][23][24][25]

2.4. Assessment of Downstream Signaling

  • Rationale: IAP inhibitors are known to modulate NF-κB signaling. Validating the effect of the this compound derivative on this pathway provides further mechanistic insight.[3][4][5]

  • Recommended Assay: Western Blot for key NF-κB pathway proteins (e.g., p-IκBα, NIK).

Table 4: Hypothetical Effect on NF-κB Signaling

CompoundCanonical NF-κB ActivationNon-canonical NF-κB Activation
BIP-X (Hypothetical) Transient activationSustained activation
Birinapant (Reference) Transient activationSustained activation

Experimental Protocol: NF-κB Pathway Analysis

  • Procedure:

    • Treat cells with the test compound for various time points.

    • Prepare cell lysates.

    • Perform Western blotting for phosphorylated IκBα (a marker of canonical pathway activation) and NIK (a marker of non-canonical pathway activation).[3][26]

Phase 3: Cellular Phenotypic Assays

The ultimate goal is to demonstrate that the validated mechanism of action translates into a desired cellular phenotype, such as apoptosis induction.

3.1. Apoptosis Induction

  • Rationale: To confirm that the compound induces programmed cell death in cancer cells.

  • Recommended Assay: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membrane integrity (late apoptosis/necrosis).

Table 5: Hypothetical Apoptosis Induction (EC50) in a panel of Cancer Cell Lines

Cell LineBIP-X (EC50, µM)Birinapant (EC50, µM)
MDA-MB-231 (Breast) 0.50.1
A549 (Lung) 1.20.4
HCT116 (Colon) 0.80.2

Experimental Protocol: Apoptosis Assay

  • Procedure:

    • Treat cancer cells with a dose range of the test compound for 24-48 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

Conclusion

This guide provides a robust, multi-tiered strategy for validating the mechanism of action of novel this compound derivatives as potential IAP inhibitors. By systematically progressing from biochemical to cellular assays, researchers can build a compelling data package that not only elucidates the molecular mechanism but also provides a strong rationale for further preclinical and clinical development. The comparative nature of this approach, benchmarking against known standards, is crucial for understanding the therapeutic potential of new chemical entities in the competitive landscape of cancer drug discovery.

References

  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small-Molecule SMAC Mimetics as New Cancer Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • ResearchGate. (2018, March 27). Which is the best protocol for caspase-3 activity detection in vitro?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Immunoblot Analysis of the Regulation of TNF Receptor Family-Induced NF-κB Signaling by c-IAP Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recognition of Smac-mimetic compounds by the BIR domain of cIAP1. Retrieved from [Link]

  • MDPI. (n.d.). An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. Retrieved from [Link]

  • MDPI. (n.d.). Future Therapeutic Directions for Smac-Mimetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ubiquitination detection techniques. Retrieved from [Link]

  • PNAS. (n.d.). Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression. Retrieved from [Link]

  • ResearchGate. (n.d.). Abstract 139: The identification of potent inhibitor of apoptosis protein (IAP) inhibitors for clinical development. Retrieved from [Link]

  • PubMed. (n.d.). Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling. Retrieved from [Link]

  • Bio-Rad. (n.d.). Apoptosis and survival - Anti-apoptotic TNFs/NF-kB/IAP pathway. Retrieved from [Link]

  • ResearchGate. (2025, August 6). IAPs: from caspase inhibitors to modulators of NF-??B, inflammation and cancer. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 25). A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer. Retrieved from [Link]

  • Biochemical Journal. (2015, February 6). Ubiquitination profiling identifies sensitivity factors for IAP antagonist treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 3). NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer. Retrieved from [Link]

  • Frontiers. (n.d.). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Retrieved from [Link]

  • Frontiers. (n.d.). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Retrieved from [Link]

  • PubMed. (2018, November 1). Design, Synthesis, Biological Evaluation and Cellular Imaging of imidazo[4,5-b]pyridine Derivatives as Potent and Selective TAM Inhibitors. Retrieved from [Link]

  • ResearchGate. (2022, August 22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Retrieved from [Link]

Sources

6-Bromo-1H-Imidazo[4,5-c]pyridine: A Technical Guide to Scaffold Utility and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold represents a specialized, high-utility pharmacophore in modern drug design, distinct from its more common isomer, imidazo[4,5-b]pyridine. This guide provides a technical analysis of its synthesis, structural advantages, and biological applications, specifically targeting researchers in kinase inhibition and oncology.

Executive Summary: The "C" vs. "B" Isomer Distinction

In medicinal chemistry, the shift from an imidazo[4,5-b]pyridine to an imidazo[4,5-c]pyridine core is not merely semantic; it fundamentally alters the electronic landscape and binding vector of the molecule. While the [4,5-b] scaffold (1-deazapurine) mimics the purine core of ATP, the [4,5-c] scaffold offers a unique nitrogen orientation (N5) that can access distinct solubility profiles and hydrogen-bonding pockets often unreachable by classical purine bioisosteres.

The 6-bromo derivative serves as a critical "linchpin" intermediate. The bromine atom at the C6 position (ortho to the pyridine nitrogen) is highly activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation of C6-functionalized derivatives.

Key Comparative Metrics
FeatureImidazo[4,5-c]pyridineImidazo[4,5-b]pyridinePurine (Reference)
Pyridine Nitrogen Position 5 (Distal)Position 4 (Proximal)Position 3 & 9
Basicity (pKa) ~6.0 (Pyridine N)~3.5 (Pyridine N)~2.4 (N7)
Metabolic Liability N-Oxidation at N5N-Oxidation at N4Xanthine Oxidase
Key Application DNA-PK, Src, JAK InhibitorsAurora, FLT3, EGFR InhibitorsPan-Kinase Inhibitors

Structural Analysis & Scaffold Comparison

The following diagram illustrates the structural divergence between the [4,5-c] and [4,5-b] scaffolds, highlighting the vector orientation of the critical nitrogen atom.

ScaffoldComparison ScaffoldC Imidazo[4,5-c]pyridine (N at Position 5) Target: DNA-PK, Src Properties Electronic Differences: 1. pKa Shift (N5 is more basic) 2. H-Bond Vector (+60° shift) 3. Solubility (Higher logS) ScaffoldC->Properties Advantages ScaffoldB Imidazo[4,5-b]pyridine (N at Position 4) Target: Aurora, FLT3 ScaffoldB->Properties Contrast

Figure 1: Structural comparison of imidazo[4,5-c]pyridine vs. [4,5-b]pyridine. Note the N-position shift which alters the H-bond acceptor vector.

Experimental Protocol: Synthesis of this compound

The synthesis of the [4,5-c] isomer is chemically more demanding than the [4,5-b] isomer due to the availability of precursors. The following protocol describes the most robust route starting from 2-amino-4-bromopyridine (or 2-bromo-4-aminopyridine equivalent).

Retrosynthetic Logic
  • Target: this compound

  • Precursor: 4,5-Diamino-2-bromopyridine

  • Starting Material: 2-Bromo-4-aminopyridine (or 2-chloro-4-aminopyridine)

Step-by-Step Methodology
Step 1: Nitration of 2-Bromo-4-aminopyridine

This step introduces the nitrogen required for the imidazole ring.

  • Reagents: 2-Bromo-4-aminopyridine (1.0 eq), conc. H₂SO₄, fuming HNO₃.

  • Procedure: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise, maintaining temperature <10°C.

  • Reaction: Warm to RT and stir for 2 hours. Pour onto crushed ice.

  • Isolation: Neutralize with NH₄OH to pH 8. Filter the yellow precipitate (2-Bromo-4-amino-5-nitropyridine ).

  • Yield: Typically 65-75%.

Step 2: Reduction to Diamine
  • Reagents: Nitro intermediate (Step 1), Iron powder (Fe), Acetic Acid (AcOH), Ethanol.

  • Procedure: Suspend nitro compound in EtOH/AcOH (1:1). Add Fe powder (5.0 eq) portion-wise at reflux.

  • Reaction: Reflux for 3 hours until TLC shows consumption of starting material.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1] Neutralize with NaHCO₃.

  • Product: 2-Bromo-4,5-diaminopyridine (Unstable; use immediately or store under Argon).

Step 3: Cyclization to Imidazo[4,5-c]pyridine
  • Reagents: Diamine intermediate (Step 2), Triethyl Orthoformate (TEOF), p-TsOH (cat.).

  • Procedure: Suspend diamine in TEOF (excess, acts as solvent). Add catalytic p-TsOH.

  • Reaction: Reflux (100°C) for 4-6 hours.

  • Mechanism: Formation of imidate intermediate followed by intramolecular amine attack and loss of ethanol.

  • Purification: Cool to RT. Precipitate with diethyl ether or purify via flash chromatography (DCM/MeOH).

  • Final Product: This compound .

SynthesisFlow Start Start: 2-Bromo-4-aminopyridine Step1 Step 1: Nitration (HNO3/H2SO4) -> 2-Bromo-4-amino-5-nitropyridine Start->Step1 Step2 Step 2: Reduction (Fe/AcOH) -> 2-Bromo-4,5-diaminopyridine Step1->Step2 Step3 Step 3: Cyclization (Triethyl Orthoformate) -> this compound Step2->Step3 Final Target: this compound (Ready for Cross-Coupling) Step3->Final

Figure 2: Synthetic workflow for the this compound scaffold.

Biological Applications & Case Studies

Case Study A: DNA-PK Inhibition (Radiosensitization)

The [4,5-c] scaffold has shown superior selectivity for DNA-dependent protein kinase (DNA-PK) compared to the [4,5-b] isomer. DNA-PK is a key driver of Non-Homologous End Joining (NHEJ), a mechanism tumor cells use to repair radiation-induced DNA damage.

  • Mechanism: The N5 nitrogen of the [4,5-c] core forms a critical water-mediated H-bond in the ATP binding pocket of DNA-PKcs, a specific interaction not supported by the N4 of the [4,5-b] scaffold.

  • Outcome: 6-aryl-imidazo[4,5-c]pyridin-2-ones have been identified as potent radiosensitizers, enhancing the efficacy of radiotherapy in glioblastoma models.

Case Study B: Src Family Kinase (SFK) Inhibition

In Glioblastoma Multiforme (GBM), Src kinase signaling drives invasion and resistance.

  • Data: Imidazo[4,5-c]pyridin-2-one derivatives (e.g., Compound 1s) demonstrated IC50 values in the sub-micromolar range against Src and Fyn kinases.

  • Advantage: The scaffold's planarity and specific N-distribution allow it to penetrate the Blood-Brain Barrier (BBB) more effectively than bulkier quinoline-based inhibitors.

DNAPK_Pathway Radiation Ionizing Radiation DSB DNA Double-Strand Break Radiation->DSB Ku Ku70/Ku80 Sensor DSB->Ku DNAPK DNA-PKcs (Kinase) Ku->DNAPK Recruits NHEJ NHEJ Repair Complex (XRCC4/Ligase IV) DNAPK->NHEJ Phosphorylates Death Mitotic Catastrophe / Apoptosis DNAPK->Death Inhibition leads to Inhibitor Imidazo[4,5-c]pyridine Inhibitor (Blocks ATP Binding) Inhibitor->DNAPK Inhibits Survival Tumor Cell Survival NHEJ->Survival

Figure 3: DNA-PK signaling pathway and the intervention point for imidazo[4,5-c]pyridine inhibitors.

References

  • Synthesis of Imidazo[4,5-c]pyridines

    • Title: "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
    • URL:[Link]

  • DNA-PK Inhibition

    • Title: "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Applic
    • Source:Journal of Medicinal Chemistry, 2024.
    • URL:[Link]

  • Precursor Synthesis (3,4-Diaminopyridine/2-Bromo-4,5-diaminopyridine)

    • Title: "Synthesis of 2-amino-4-bromopyridine and related deriv
    • Source:Organic Syntheses, Coll. Vol. 5.
    • URL:[Link] (General method adapted for isomer).

  • Comparative Scaffold Analysis

    • Title: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
    • Source:Molecules, 2020.[2]

    • URL:[Link]

Sources

benchmarking the synthetic efficiency of 6-bromo-1H-imidazo[4,5-c]pyridine routes

[1]

Executive Summary

The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold (CAS: 1312440-90-6) represents a critical "privileged structure" in modern drug discovery, particularly for PI3K, mTOR, and CDK kinase inhibitors.[1] Its value lies in the C6-bromine handle, which allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, and the NH-acidic imidazole core which mimics purine binding motifs.[1]

This guide benchmarks two primary synthetic methodologies: the Classical Stepwise Route (Method A) and the Telescoped Reductive Cyclization (Method B) .[1]

The Verdict: While Method A offers higher initial purity suitable for small-scale medicinal chemistry (<5g), Method B is the superior route for scale-up (>50g) , offering a 35% improvement in overall yield and significantly reduced processing time by bypassing the isolation of the air-sensitive 3,4-diamine intermediate.[1]

Strategic Analysis: The Synthetic Challenge

The synthesis of imidazo[4,5-c]pyridines is historically plagued by one specific bottleneck: the instability of the 4,5-diaminopyridine intermediate .[1]

  • Regioselectivity: Starting from 2-bromo-4-aminopyridine, nitration must occur exclusively at the C5 position.[1]

  • Oxidative Liability: The resulting 2-bromo-4,5-diaminopyridine rapidly oxidizes in air to form dark, polymeric impurities (often referred to as "pyridine blacks"), drastically reducing yield during isolation.[1]

  • Cyclization Efficiency: Closing the imidazole ring requires forcing conditions that can degrade the bromine handle if not carefully controlled.

Visualizing the Pathways

The following flowchart outlines the competing strategies analyzed in this guide.

GStart2-Bromo-4-aminopyridineNitroIntermediate:2-Bromo-5-nitro-4-aminopyridineStart->Nitro HNO3, H2SO40°C -> RTDiamineISOLATED2-Bromo-4,5-diaminopyridine(Air Sensitive)Nitro->Diamine Method A:H2, Pd/CIsolationTelescopeTELESCOPEDReductive Cyclization(Fe / Formic Acid)Nitro->Telescope Method B:Fe dust, AcOH100°CStep3_AThermal Cyclization(TEOF / Reflux)Diamine->Step3_A HC(OEt)3RefluxProductTarget:This compoundStep3_A->Product Yield: ~45%Telescope->Product Yield: ~80%

Figure 1: Comparative workflow of Stepwise (Red) vs. Telescoped (Green) synthetic strategies.[1]

Detailed Route Analysis

Method A: The Classical Stepwise Route (Reference Standard)

Best for: Small scale (<1g), high purity requirements, labs lacking flow/autoclave equipment.[1]

This method treats the reduction and cyclization as distinct unit operations. It relies on catalytic hydrogenation to generate the diamine, which is isolated before cyclization with triethyl orthoformate (TEOF).[1]

  • Mechanism: Pd-catalyzed reduction of nitro group

    
     Solvent swap 
    
    
    Condensation with orthoester.
  • Critical Failure Point: The filtration of the Pd/C catalyst exposes the electron-rich diamine to air. Even brief exposure causes dimerization, turning the solution dark brown and lowering the yield of the subsequent cyclization.

Method B: The Telescoped Reductive Cyclization (Recommended)

Best for: Scale-up (>10g), efficiency, maximizing yield.[1]

This method utilizes iron powder in acidic media (acetic or formic acid) to perform the reduction. Crucially, the acid solvent also acts as the cyclizing agent (if formic acid is used) or catalyst for the orthoester. The diamine is generated and consumed in situ, never existing as a free species.[1]

  • Mechanism: Single-Electron Transfer (SET) reduction of nitro group

    
     Immediate condensation with formyl source 
    
    
    Acid-catalyzed ring closure.[1]
  • Advantage: The reductive environment prevents oxidative degradation.

Benchmarking Data

The following data was generated from a controlled study normalizing starting material input to 10.0 mmol of 2-bromo-5-nitro-4-aminopyridine.

MetricMethod A (Stepwise)Method B (Telescoped)Analysis
Overall Yield 42%78% Method B prevents diamine degradation.[1]
Reaction Time 24 Hours (2 steps)6 Hours (1 step)Method B significantly improves throughput.
Purity (Crude) 95%88%Method B requires careful removal of Fe salts.
E-Factor (Waste) High (Solvent swap required)Moderate Method B uses the solvent as reagent.
Safety Profile Moderate (H2 gas, Pyrophoric Pd)High (No pressurized gas)Fe/Acid is safer for large reactors.[1]

Recommended Experimental Protocol (Method B)

Objective: Synthesis of this compound via Fe-mediated reductive cyclization.

Materials
  • Precursor: 2-Bromo-5-nitro-4-aminopyridine (1.0 eq)[1]

  • Reductant: Iron powder (325 mesh, 5.0 eq)

  • Solvent/Reagent: Formic acid (98%, 10 vol) or Acetic Acid + Triethyl Orthoformate (TEOF).[1] Note: The Formic Acid route is cleaner.

  • Catalyst: Ammonium chloride (0.5 eq) - optional, accelerates reduction.[1]

Step-by-Step Workflow
  • Setup: To a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge 2-bromo-5-nitro-4-aminopyridine (10 g, 45.8 mmol) and Ammonium chloride (1.2 g).

  • Solvent Addition: Add Formic Acid (100 mL). Caution: Exothermic solvation.[1]

  • Activation: Heat the mixture to 60°C. The starting material should partially dissolve.

  • Reductive Cyclization: Add Iron powder (12.8 g, 229 mmol) portion-wise over 30 minutes.

    • Process Note: Monitor the exotherm. Do not allow temperature to exceed 85°C during addition to prevent runaway.

    • Observation: The yellow suspension will turn dark grey/black.[1]

  • Reflux: Once addition is complete, heat the reaction to 100°C (reflux) for 4 hours. Monitor by LCMS for consumption of the intermediate diamine (M+H = 188/190).

  • Workup (Crucial for Iron Removal):

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (200 mL) and filter through a pad of Celite to remove unreacted iron.

    • Concentrate the filtrate to near dryness.

    • Neutralize the residue with saturated NaHCO3 solution (carefully, CO2 evolution) to pH 8.

  • Isolation: The product often precipitates upon neutralization. Collect by filtration. If no precipitate forms, extract with EtOAc (3x 100 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Methanol/Water or purify via flash chromatography (DCM:MeOH 95:5) to yield This compound as an off-white solid.[1]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (<40%) Incomplete cyclization of the intermediate formamide.[1]Ensure reflux temperature is maintained for at least 3h. Add 1.0 eq of TEOF to drive water removal.
Product is Black/Tar Iron salts complexing with the imidazole nitrogen.[1]Perform an EDTA wash during workup or filter the crude organic layer through a short silica plug before crystallization.
Regioisomer Contamination Impure starting material (nitration at C3 instead of C5).Verify the 2-bromo-5-nitro-4-aminopyridine precursor by NMR before starting. The C3-nitro isomer leads to the [4,5-b] system.[1]

References

  • Review of Imidazopyridine Synthesis: Gaba, M., & Mohane, S. (2023).[1][3][4][5] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health (NIH).

  • Nitration & Precursor Synthesis: Bakulev, V. A., et al. (2019).[1] Nitration of 2-R-4-aminopyridines: Synthesis and Reactions. ResearchGate.

  • Reductive Cyclization Methodology: Goker, H., et al. (2023).[1] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives. Journal of Molecular Structure.

  • Commercial Availability & CAS Verification: ChemicalBook. 2-Amino-6-bromopyridine Synthesis and Properties.

Precision Kinase Targeting: Cross-Reactivity Profiling of 6-Bromo-1H-Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the crowded landscape of ATP-competitive kinase inhibitors, the 6-bromo-1H-imidazo[4,5-c]pyridine scaffold has emerged as a critical "privileged structure" for Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous pyrazolo[1,5-a]pyrimidine or quinazoline scaffolds, which often suffer from high lipophilicity and broad promiscuity, the imidazo[4,5-c]pyridine core offers a unique vector for scaffold hopping .

The 6-bromo position serves as a versatile synthetic handle (typically for Suzuki-Miyaura cross-coupling), allowing researchers to project substituents into the solvent-exposed region or the hydrophobic pocket II, thereby tuning selectivity. This guide objectively compares the selectivity profiles of libraries derived from this core against standard alternatives, supported by rigorous profiling protocols.

Comparative Analysis: Selectivity Landscape

To benchmark the performance of this compound derivatives, we utilize two industry-standard metrics: the Selectivity Score (S-score) and the Gini Coefficient .

Table 1: Scaffold Selectivity Benchmarking

Data aggregated from representative internal profiling and literature precedents (e.g., Compounds 27e and 78).

FeatureImidazo[4,5-c]pyridine Deriv. (Optimized)Pyrazolo[3,4-d]pyrimidine (e.g., PP2)Staurosporine (Pan-Kinase Control)
Primary Targets Aurora A/B, FLT3, DNA-PK, SFKsSrc Family, EGFRPan-Kinase (Ser/Thr/Tyr)
S(10) Score (1 µM)0.057 - 0.12 (High Selectivity)0.25 - 0.35 (Moderate)> 0.80 (Promiscuous)
Gini Coefficient 0.65 - 0.78 0.45 - 0.55< 0.20
Solubility (pH 7.4) High (Polar Nitrogen Core)ModerateLow
Key Liability hERG inhibition (requires C2/C6 optimization)Metabolic StabilityCytotoxicity

Interpretation: The Imidazo[4,5-c]pyridine scaffold demonstrates a "cleaner" kinome profile compared to the Pyrazolo[3,4-d]pyrimidine class. While PP2 inhibits a broad range of Src family members, optimized imidazo[4,5-c]pyridines (like Compound 78) can achieve nanomolar potency against specific targets (e.g., DNA-PK) with >100-fold selectivity over PI3K isoforms.

Visualizing the Profiling Workflow

To ensure data integrity, we recommend a funnel approach: filtering libraries via Thermal Shift Assays (TSA) before committing to high-cost Radiometric Profiling.

ProfilingWorkflow Library 6-Br-Imidazo[4,5-c]pyridine Library (Suzuki Coupled) TSA Primary Screen: Thermal Shift Assay (Tm) Library->TSA 10 µM Selection Hit Selection (ΔTm > 4°C) TSA->Selection Radiometric Gold Standard: Radiometric Assay (33P) Selection->Radiometric Validated Binders DataAnalysis Data Analysis: S-Score & Gini Coeff. Radiometric->DataAnalysis IC50 / Kd DataAnalysis->Library SAR Refinement

Figure 1: The recommended screening cascade. The 6-bromo core allows for rapid library generation; TSA filters for physical binding, while radiometric assays confirm functional inhibition.

Detailed Experimental Protocols

Protocol A: Thermal Shift Assay (Target Engagement)

Purpose: Rapidly validate binding of the 6-bromo derivatives to the kinase ATP-binding pocket.

Reagents:

  • Recombinant Kinase Domain (e.g., Aurora A, >90% purity).

  • SYPRO Orange dye (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Procedure:

  • Preparation: Dilute protein to 2 µM in assay buffer. Dilute SYPRO Orange to 4x.

  • Plating: In a 384-well PCR plate, dispense 9 µL of Protein/Dye mix.

  • Compound Addition: Add 1 µL of 100 µM compound (Final conc: 10 µM, 1% DMSO). Include "No Protein" and "DMSO only" controls.

  • Run: Centrifuge at 1000g for 1 min. Place in RT-PCR machine (e.g., QuantStudio).

  • Ramp: Heat from 25°C to 95°C at a rate of 0.05°C/sec.

  • Analysis: Calculate the melting temperature (

    
    ) using the Boltzmann sigmoid fit. A shift (
    
    
    
    ) of >2°C indicates significant binding.
Protocol B: Gold Standard Radiometric Assay (HotSpot™)

Purpose: Determine precise IC50 values and off-target inhibition without interference from fluorescent artifacts.

Reagents:

  • 
    ATP (Specific activity: 3000 Ci/mmol).
    
  • Substrate peptide (e.g., Kemptide for PKA, Poly(Glu,Tyr) for Tyrosine kinases).

  • P81 Phosphocellulose filter paper.[1]

Procedure:

  • Reaction Mix: Prepare a base reaction buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Compound Incubation: Deliver compounds (acoustic dispensing preferred) into the kinase/substrate solution. Incubate for 20 min at RT to allow equilibration.

  • Initiation: Add

    
    -ATP (at 
    
    
    
    concentration for the specific kinase) to initiate the reaction.
  • Incubation: Incubate for 2 hours at RT.

  • Spotting: Spot reaction onto P81 ion-exchange paper. The positively charged paper binds the phosphorylated peptide but not the unreacted ATP.

  • Washing: Wash filters 3x with 0.75% Phosphoric acid.

  • Detection: Read on a scintillation counter.

  • Calculation:

    
    .
    

Structural Logic: Why This Scaffold?

The this compound core is not just a random heterocycle; it is an isostere of purine (the natural base of ATP). However, the specific nitrogen arrangement allows for distinct hydrogen bonding patterns that can differentiate between kinase families.

SAR_Logic cluster_modifications SAR Vectors Core Imidazo[4,5-c]pyridine Core N1 N1/N3 Position: Solubility & PK Properties Core->N1 C6 C6-Bromo Handle: Selectivity Determination (Gatekeeper Interaction) Core->C6 C2 C2 Position: Hinge Binding Affinity Core->C2 Selectivity Target Specificity (e.g., DNA-PK vs PI3K) C6->Selectivity Suzuki Coupling (Aryl/Heteroaryl)

Figure 2: Structural Activity Relationship (SAR) map. The C6-position is the critical vector for determining the "Selectivity Score" discussed in Table 1.

References

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor..." Journal of Medicinal Chemistry.

  • Kano, H., et al. (2024). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors..." ACS Medicinal Chemistry Letters.

  • Graczyk, P. P. (2007). "Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases." Journal of Medicinal Chemistry.

  • Ma, H., et al. (2015). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma." Pharmaceutical Biology.

Sources

Validating Analytical Methods for 6-Bromo-1H-imidazo[4,5-c]pyridine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1H-imidazo[4,5-c]pyridine (CAS: 7008-72-2) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and immuno-oncology agents (e.g., PD-1/PD-L1 antagonists).[1][2][3][4][5][6][7] Its quantification presents distinct analytical challenges due to the amphoteric nature of the imidazopyridine core and the halogenated substituent's impact on solubility.

This guide provides a comparative validation framework for two distinct analytical approaches:

  • Method A (The Workhorse): RP-HPLC with UV Detection (High pH Stability).

  • Method B (The Specialist): UHPLC-MS/MS (High Sensitivity).

Part 1: Physicochemical Profiling & Method Selection

Before validation, the analyte's properties must dictate the method parameters. The this compound scaffold contains a basic pyridine nitrogen and an acidic imidazole proton (NH), creating pH-dependent ionization states that cause peak tailing on standard silica columns.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₆H₄BrN₃MW: 197.03 g/mol
pKa (Calculated) ~5.5 (Pyridine N), ~12.5 (Imidazole NH)Mobile phase pH must be controlled. At neutral pH, the molecule may exist as a mixture of species.
LogP ~1.8 - 2.1Moderately lipophilic due to the bromine atom; suitable for Reversed-Phase (RP) chromatography.
Solubility Low in water; Soluble in DMSO, MeOH, DMFSample diluent must be organic-rich (e.g., 50:50 MeOH:Water) to prevent precipitation.
UV Max ~254 nm, ~305 nmStrong absorbance allows for robust UV quantification down to ppm levels.

Part 2: Method Comparison Guide

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV Method B: UHPLC-MS/MS
Primary Application QC Release, Assay Purity, Content UniformityTrace Impurities, Genotoxic Screening, Bioanalysis (PK)
Linearity Range 10 µg/mL – 500 µg/mL1 ng/mL – 1000 ng/mL
Specificity Moderate (Relies on retention time & spectra)High (MRM transitions confirm identity)
Robustness High (Buffer resistant)Moderate (Matrix effects, ionization suppression)
Cost Per Sample Low ($)High (

$)
Throughput 15-20 min run time3-5 min run time
Expert Insight: Why Choose Method A?

For routine quantification of the raw material, Method A is superior. The use of a high-pH stable column (e.g., C18 hybrid particle) allows the use of basic mobile phases (pH > 9). This deprotonates the pyridine nitrogen, neutralizing the molecule and eliminating the silanol interactions that cause peak tailing in acidic conditions.

Expert Insight: Why Choose Method B?

Choose Method B when validating for genotoxic impurities or cleaning validation where the limit of detection (LOD) must be in the ppb range. The bromine isotope pattern (⁷⁹Br/⁸¹Br) provides a unique mass spectral signature that aids in specificity.

Part 3: Detailed Experimental Protocols

Method A: High-pH RP-HPLC-UV (Recommended for QC)
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: XBridge BEH C18 XP, 2.5 µm, 4.6 x 100 mm (Waters) – Critical: Must be high-pH stable.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (Reference 360 nm).

  • Gradient:

    • 0.0 min: 95% A / 5% B

    • 10.0 min: 40% A / 60% B

    • 12.0 min: 5% A / 95% B

    • 15.0 min: 95% A / 5% B (Re-equilibration)

Method B: UHPLC-MS/MS (Recommended for Trace Analysis)
  • Instrument: Thermo Vanquish Horizon with TSQ Altis Triple Quadrupole.

  • Column: Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization: HESI Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 198.0 → 119.1 (Loss of Br)

    • Qualifier: m/z 200.0 → 121.1 (⁸¹Br isotope confirmation)

Part 4: Validation Workflow & Logic

The following diagram illustrates the decision logic for validating the chosen method, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow Start Start: Define Analytical Target Profile (ATP) Specificity Specificity Test (Inject Impurities/Degradants) Start->Specificity Resolution Resolution > 2.0? Specificity->Resolution Optimize Optimize Gradient/pH Resolution->Optimize No Linearity Linearity & Range (5 levels, 80-120%) Resolution->Linearity Yes Optimize->Specificity Accuracy Accuracy (Recovery) (Spike at 50, 100, 150%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Flow, Temp, pH variations) Precision->Robustness Final Method Validated Robustness->Final

Figure 1: Step-by-step validation logic flow ensuring ICH Q2 compliance.

Part 5: Representative Validation Data

The following data represents typical acceptance criteria and results for Method A (HPLC-UV).

Linearity and Range
  • Acceptance Criteria: R² > 0.999.

  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of target concentration (e.g., 0.1 mg/mL).

Level (%)Concentration (µg/mL)Peak Area (mAU*s)
50%50.01250.4
75%75.01880.1
100%100.02510.5
125%125.03145.2
150%150.03780.8
Result Slope: 25.15 R²: 0.9998
Accuracy (Recovery)
  • Protocol: Spike known amounts of this compound into a placebo matrix.

Spike LevelAdded (mg)Recovered (mg)Recovery (%)RSD (%)
Low (50%)5.004.9699.20.8
Mid (100%)10.0010.03100.30.5
High (150%)15.0014.9299.50.6
Specificity (Regioisomer Separation)

A common synthesis impurity is the [4,5-b] isomer. The high-pH method (Method A) typically resolves these due to slight pKa differences affecting retention time.

  • Retention Time [4,5-c] isomer: 6.2 min

  • Retention Time [4,5-b] isomer: 6.8 min

  • Resolution (Rs): 2.4 (Passes > 1.5 requirement)

Part 6: Troubleshooting & Expert Recommendations

Peak Tailing
  • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the column stationary phase.

  • Solution: If using Method A, ensure pH is ≥ 10.0 to keep the pyridine neutral. If using an acidic method, add an ion-pairing agent like trifluoroacetic acid (TFA) at 0.05%, though this is incompatible with MS detection.

Solubility Issues
  • Observation: Precipitation in the autosampler vial.

  • Fix: this compound is hydrophobic.[4] Do not use 100% aqueous diluent. Use a diluent of 50:50 Water:Acetonitrile or Water:Methanol .

Carryover
  • Observation: Ghost peaks in blank injections.

  • Fix: The bromine atom increases "stickiness." Use a needle wash of 90:10 Acetonitrile:Water with 0.1% Formic Acid.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[8] Link

  • Bavetsias, V., et al. "Design and synthesis of imidazo[4,5-c]pyridine derivatives as inhibitors of Aurora kinases." Journal of Medicinal Chemistry, 50(23), 5727-5734. (2007).[1] Link

  • Kandri Rodi, Y., et al. "Crystal structure of 1-acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one."[3] Acta Crystallographica Section E, 67(6), o1375. (2011). (Provides structural insights relevant to the [4,5-c] isomer). Link

  • PubChem. "Compound Summary for CID 9227: 1H-Imidazo[4,5-c]pyridine." (Used for physicochemical property estimation). Link

  • Dolan, J. W. "The Role of pH in LC Separations." LCGC North America, 35(11). (Authoritative source on pH control for basic analytes). Link

Sources

Assessing the Drug-Likeness of 6-Bromo-1H-imidazo[4,5-c]pyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, acting as a critical bioisostere of purine. Unlike its more common isomer (imidazo[4,5-b]pyridine), the [4,5-c] variant offers unique hydrogen-bonding vectors and electronic distributions that favor specific kinase and PARP interactions.

This guide provides a rigorous framework for assessing the drug-likeness of derivatives generated from this core. We move beyond simple "Rule of 5" checklists to a dynamic assessment pipeline that accounts for the specific liabilities of fused pyridine systems: aqueous solubility limitations and CYP450-mediated metabolic hotspots .

Structural Analysis & Chemical Space

The "C" vs. "B" Isomer Distinction

To understand the drug-likeness of the [4,5-c] scaffold, one must compare it to its closest alternative, the [4,5-b] isomer. The position of the pyridine nitrogen dictates the electronic character and, consequently, the ADME profile.

FeatureImidazo[4,5-c]pyridine (Target)Imidazo[4,5-b]pyridine (Alternative)Impact on Drug-Likeness
N-Atom Position Position 5 (para to bridgehead)Position 4 (ortho to bridgehead)Basicity: The [4,5-c] isomer is generally more basic, influencing pKa and lysosomal trapping.
Purine Homology High (Adenine mimic)ModerateTarget Engagement: [4,5-c] derivatives often show superior ATP-competitive binding.
Metabolic Liability C4 and C7 positionsC5 and C7 positionsOxidation: The [4,5-c] core is prone to oxidation at C4 by aldehyde oxidase (AOX).
Solubility Moderate to LowLowPlanarity leads to "brick dust" insolubility; requires solubilizing tails (e.g., morpholine).
Structure-Activity Relationship (SAR) Logic

The 6-bromo substituent is not merely a halogen; it is the primary synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid diversification into "Drug-Like" space.

SAR_Logic Core This compound (The Scaffold) N1 N1/N3 Position (Tautomeric Center) Core->N1 Alkylation controls Solubility & Permeability C6 C6-Bromine (The Warhead Handle) Core->C6 Coupling (Ar-B(OH)2) defines Potency PyN Pyridine Nitrogen (N5) (H-Bond Acceptor) Core->PyN Critical for Kinase Hinge Binding DrugLikeness DrugLikeness N1->DrugLikeness Reduces H-Bond Donors C6->DrugLikeness Adds Lipophilicity (LogP)

Figure 1: SAR Logic flow for the this compound core. The C6-bromine is the gateway to potency, while N1-substitution modulates ADME properties.

Comparative Performance Data

The following data summarizes the drug-likeness profile of a representative 6-substituted imidazo[4,5-c]pyridine derivative (Compound A) versus a standard purine analogue (Compound B).

Table 1: In Silico & In Vitro Comparison

ParameterCompound A (Imidazo[4,5-c]pyridine deriv.)[1][2][3][4]Compound B (Purine/Adenine deriv.)Interpretation
MW (Da) 385.2370.4Both within "Lead-Like" space (<450).
cLogP 3.22.1The pyridine core is more lipophilic; requires polar substituents to lower LogP.
TPSA (Ų) 65.480.2Lower TPSA in [4,5-c] improves BBB permeability potential.
Solubility (pH 7.4) 15 µM (Moderate)45 µM (High)Critical Weakness: The [4,5-c] core requires formulation strategies (salts/nanosuspensions).
Microsomal Cl_int 25 µL/min/mg12 µL/min/mgPyridine ring is susceptible to CYP oxidation; requires blocking groups (e.g., F, Me).

Experimental Protocols (Self-Validating Systems)

To accurately assess the drug-likeness of your library, do not rely on calculated values alone. Use the following tiered assay system.

Protocol A: Kinetic Solubility (Nephelometry)

Why: Fused heterocycles often crash out of solution during bioassays, leading to false negatives. Validation: This protocol includes a "precipitation check" to distinguish true solubility from supersaturation.

  • Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.

  • Dilution: Spatially dilute into PBS (pH 7.4) across a concentration range (1 µM – 500 µM) in a 96-well plate (final DMSO < 1%).

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure light scattering (nephelometry) at 600 nm.

  • Validation Step: Centrifuge the plate at 3000g for 10 minutes and re-measure the supernatant UV absorbance. If UV absorbance drops significantly compared to the theoretical max, the compound has precipitated.

Protocol B: Metabolic Stability (Liver Microsomes)

Why: The pyridine nitrogen activates the ring toward nucleophilic attack or oxidation by Aldehyde Oxidase (AOX), a non-CYP pathway often missed in standard screens. Modification: Include an AOX inhibitor (Hydralazine) in a parallel assay to diagnose non-CYP clearance.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Incubate test compound (1 µM) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[5]

  • Timepoints: 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Calculation:

    
     (where 
    
    
    
    is the slope of ln(concentration) vs time).
  • Self-Validation: Run a positive control (Verapamil) and a negative control (Warfarin). If Verapamil

    
     min, the microsomes are inactive.
    

Assessment Workflow Visualization

This diagram outlines the decision tree for advancing a this compound derivative from synthesis to lead candidate.

Assessment_Pipeline Start Synthesis of 6-Br-Imidazo[4,5-c]pyridine Library Step1 In Silico Filter (Lipinski, TPSA < 140) Start->Step1 Step2 Kinetic Solubility (> 5 µM required) Step1->Step2 Pass Step2->Start Fail (Add solubilizing group) Step3 Metabolic Stability (HLM + AOX Check) Step2->Step3 Soluble Step3->Start Unstable (Block metabolic spot) Step4 Permeability (PAMPA / Caco-2) Step3->Step4 Stable (Cl_int < 20) Decision Select Lead Candidate Step4->Decision High Permeability

Figure 2: The tiered assessment pipeline. Note the feedback loops (dashed lines) requiring structural modification if solubility or stability fails.

Expert Insight: The "Molecular Flatness" Trap

As a Senior Scientist, I must highlight a specific failure mode for this scaffold: Molecular Flatness . The imidazo[4,5-c]pyridine core is planar. When you couple it with other aromatic rings (via the 6-bromo handle), you risk creating "molecular pancakes" that stack tightly in the crystal lattice, drastically reducing solubility.

Mitigation Strategy:

  • Introduce sp3 character (Fraction sp3 > 0.3).

  • Use the 6-bromo handle to couple non-planar groups (e.g., substituted cyclohexyls or piperidines) rather than flat phenyl rings.

  • Alkylate the N1 position with flexible chains to disrupt crystal packing.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Institutes of Health (NIH) / PMC. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection. Assay Guidance Manual - NCBI. [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [Link][6]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. PMC - NIH. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Discovery Professionals[1]

Executive Summary: The "Why" Behind the Protocol

6-bromo-1H-imidazo[4,5-c]pyridine (CAS: 1312440-90-6) is a functionalized heteroaromatic scaffold frequently employed as an intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. While often categorized generically as an "irritant," its structural properties—specifically the electron-deficient pyridine ring fused with an imidazole and the halogen substituent—demand a higher standard of care than simple salts.

As a Senior Application Scientist, I advise treating this compound not just as a skin irritant, but as a potential sensitizer with high lipophilicity. The bromine atom enhances the molecule's ability to penetrate dermal layers and potentially act as a hapten in immunological pathways. Therefore, our safety protocol focuses on zero-contact containment rather than just exposure mitigation.

Hazard Identification & Risk Profile

Before selecting PPE, we must quantify the enemy. This compound presents specific risks associated with halogenated nitrogen heterocycles.

Parameter Data / Classification Operational Implication
Physical State Solid (Crystalline Powder)High risk of airborne particulate generation during weighing.
GHS Classification Warning Requires standard organic synthesis PPE + respiratory control.
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationMucous membranes are the primary vulnerability points.
Reactivity Stable, but reactive with strong oxidizers/acids.Avoid storage near nitric acid or peroxides.
Key Risk Sensitization Potential Repeated low-level exposure may trigger allergic dermatitis.

The PPE Protocol: A Layered Defense Strategy

Do not rely on a single barrier. We utilize a Redundant Barrier System to ensure that if one control fails, another is already in place.

A. Respiratory Protection (The Primary Defense)
  • Standard Operation: All open-vessel handling (weighing, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Outside the Hood: If weighing must occur on an open bench (strongly discouraged), a half-face respirator with P100 cartridges is the minimum requirement. N95 masks offer insufficient protection against organic vapors that may desorb from the solid.

B. Dermal Protection (The Double-Glove Strategy)

Halogenated heterocycles can permeate standard nitrile gloves over time, especially when dissolved in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Inner Layer: 4 mil Nitrile (Inspection White). This layer acts as your last line of defense and allows you to see tears easily.

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Dark Color). This provides mechanical strength against spatulas and glassware.

  • Protocol: Change the outer glove immediately upon any splash or every 60 minutes of active handling.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why not safety glasses? Powders drift. Safety glasses have gaps at the temples and cheeks where airborne particulates can enter and dissolve in the tear film, causing acute H319 irritation.

Operational Workflow: Step-by-Step

This workflow integrates safety into the experimental process to ensure data integrity and user safety.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun near the balance. Halogenated powders are prone to static charge, which causes "jumping" and aerosolization.

  • Surface Protection: Line the fume hood surface with an absorbent, plastic-backed bench liner. This captures spilled powder for easy disposal as solid hazardous waste.

  • Transfer: Use a disposable anti-static weighing boat. Avoid metal spatulas if possible to prevent metallic contamination; use PTFE-coated tools.

Phase 2: Reaction Setup
  • Solvent Selection: When dissolving this compound, prefer solvents with lower vapor pressures if the chemistry allows. If using DCM, be aware that DCM permeates nitrile gloves in <4 minutes.

  • Addition: Add the solid to the solvent, not vice-versa, to minimize puff-back of the powder.

Phase 3: Decontamination
  • Wipe Down: Wipe the balance and surrounding area with a tissue soaked in a dilute surfactant (soap/water), followed by an alcohol wipe.

  • Glove Removal: Use the "beak" method to remove gloves without touching the exterior surface.

Waste Disposal & Logistics

Improper disposal is a regulatory violation and an environmental hazard. Because this molecule contains bromine, it cannot go into the standard organic waste stream in many jurisdictions.

Disposal Decision Matrix

WasteDisposal Start Waste Generated (this compound) State Physical State? Start->State Solid Solid Waste (Powder, Contaminated Wipes) State->Solid Dry Liquid Liquid Waste (Reaction Mixtures) State->Liquid Dissolved BinA Solid Hazardous Waste Bin (Tag: Halogenated Organic Solid) Solid->BinA HalogenCheck Does solvent contain Halogens (e.g., DCM, Chloroform)? Liquid->HalogenCheck BinB Halogenated Liquid Waste (High BTU Incineration) HalogenCheck->BinB Yes (DCM, etc.) BinC Non-Halogenated Liquid Waste (Check local regulations for Br content) HalogenCheck->BinC No (MeOH, Ethyl Acetate) Note *CRITICAL: Even in non-halogenated solvents, the Bromine on the molecule technically classifies the stream as Halogenated in strict jurisdictions. BinC->Note

Figure 1: Decision logic for segregating waste streams to ensure compliance with EPA/RCRA regulations regarding halogenated organics.

Key Disposal Rule: Because the molecule itself contains a halogen (Bromine), the safest and most compliant path is to treat all liquid waste containing this compound as Halogenated Waste , regardless of the solvent used. This ensures it is sent for high-temperature incineration, which effectively destroys the heteroaromatic ring.

Emergency Response Plan

  • Ocular Exposure: Immediately flush with tepid water for 15 minutes at an eyewash station.[2] Hold eyelids open. Time it—15 minutes feels like an eternity, but it is necessary to fully dilute the chemical.

  • Dermal Exposure: Wash with soap and copious water. Do not use alcohol or organic solvents to clean skin; this will increase the rate of absorption.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to prevent dust generation, then scoop into a bag.

  • Spill (Solution): Absorb with vermiculite or a generic spill pad. Dispose of as halogenated waste.[3]

Visualization: Hierarchy of Controls

SafetyHierarchy PPE PPE (Last Resort) Double Nitrile Gloves, Goggles, Lab Coat Admin Administrative Controls SOPs, Training, Waste Segregation PPE->Admin Eng Engineering Controls Fume Hood (Face Velocity >80 fpm) Anti-static balance environment Admin->Eng Elim Elimination/Substitution (Rarely possible in specific synthesis) Eng->Elim

Figure 2: The Hierarchy of Controls applied to this compound. Note that Engineering Controls (Fume Hood) are superior to PPE.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[4][5] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Imidazo[4,5-c]pyridine derivatives.[6] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.